TAK1-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.352 |
IUPAC Name |
3-[(1-propylbenzimidazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22) |
InChI Key |
OWYWEJQTFNMMSF-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HS220; HS 220; HS-220 |
Origin of Product |
United States |
Foundational & Exploratory
TAK1-IN-4: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, is a central signaling node in inflammatory and immune responses. Its activation by a range of stimuli, including tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and lipopolysaccharide (LPS), triggers downstream signaling cascades that culminate in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Due to its pivotal role in these pathways, TAK1 has emerged as a compelling therapeutic target for a variety of inflammatory diseases and cancers. While specific biochemical and cellular data for the inhibitor TAK1-IN-4 are not extensively available in the public domain, this guide synthesizes the known mechanism of action of other well-characterized, potent, and selective TAK1 inhibitors to provide a comprehensive overview of its presumed mode of action. This document outlines the TAK1 signaling pathway, the molecular interactions of TAK1 inhibitors, and the downstream cellular consequences of TAK1 inhibition, supported by representative experimental protocols and quantitative data from analogous compounds.
The TAK1 Signaling Pathway
TAK1 is a critical mediator that integrates signals from various upstream receptors, including TNF receptors (TNFRs), IL-1 receptors (IL-1Rs), and Toll-like receptors (TLRs).[1][2] Upon ligand binding to these receptors, a series of adaptor proteins are recruited, leading to the formation of a signaling complex that activates TAK1.[3] Activated TAK1, in complex with its binding partners TAB1, TAB2, and TAB3, then phosphorylates and activates downstream targets, primarily the IκB kinase (IKK) complex and several MAPK kinases (MKKs).[4]
Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB).[5] This releases NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory and pro-survival genes.[6] Simultaneously, TAK1-mediated activation of MKKs leads to the phosphorylation and activation of MAPKs, including p38 and c-Jun N-terminal kinase (JNK), which in turn regulate the activity of various transcription factors, such as AP-1.[2]
Mechanism of Action of TAK1 Inhibitors
TAK1 inhibitors, including presumably this compound, are small molecules designed to bind to the ATP-binding pocket of the TAK1 kinase domain. By occupying this site, they prevent the binding of ATP, which is essential for the phosphotransferase activity of the kinase. This competitive inhibition abrogates the autophosphorylation of TAK1 and its ability to phosphorylate downstream substrates like IKKβ and MKKs.
Well-characterized TAK1 inhibitors such as Takinib have demonstrated high potency and selectivity.[5] The selectivity of these inhibitors is a critical attribute, as off-target effects on other kinases can lead to unintended biological consequences.[5] The development of selective inhibitors has been challenging due to the high degree of homology within the ATP-binding sites of the human kinome.[7]
Quantitative Data for Representative TAK1 Inhibitors
While specific data for this compound is not publicly available, the following table summarizes the inhibitory activities of other known TAK1 inhibitors to provide a comparative context.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| Takinib | TAK1 | 9.5 | Biochemical | [8] |
| IRAK4 | 120 | Biochemical | [8] | |
| IRAK1 | 390 | Biochemical | [8] | |
| HS-276 | TAK1 | 2.3 | Biochemical | [8] |
| Ki | 2.5 | Biochemical | [9] | |
| NG25 | TAK1 | 149 | Biochemical | [10] |
| MAP4K2 | 21.7 | Biochemical | [10] |
Experimental Protocols
The characterization of a TAK1 inhibitor typically involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TAK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1 inhibitor | TAK1 agonist | TAK1 activator [selleckchem.com]
- 9. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
TAK1-IN-4 as a selective TAK1 inhibitor
An In-Depth Technical Guide to Selective TAK1 Inhibition
Executive Summary: While specific public data on the compound designated "TAK1-IN-4" is limited to its commercial availability as a research chemical, this guide provides a comprehensive overview of the principles and methodologies relevant to the study of selective Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. TAK1 is a critical kinase in the MAP3K family, acting as a central node for pro-inflammatory and stress-induced signaling pathways. Its inhibition represents a promising therapeutic strategy for a range of diseases, including inflammatory disorders and cancer. This document details the signaling pathways governed by TAK1, summarizes key quantitative data for well-characterized selective inhibitors, outlines relevant experimental protocols, and provides visual diagrams to illustrate complex concepts for researchers, scientists, and drug development professionals.
Introduction to TAK1 (MAP3K7)
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in regulating cellular responses to a wide array of stimuli.[1][2][3] It is a key mediator for signaling downstream of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like Receptor (TLR) ligands.[1][2][3] TAK1 activation requires its association with TAK1-binding proteins (TAB1, TAB2, and TAB3).[2][3] Upon activation, TAK1 initiates cascades that lead to the activation of major transcription factors, including Nuclear Factor-κB (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK).[1][4][5][6] Through these pathways, TAK1 is integral to inflammation, immune responses, cell survival, and apoptosis.[7][8]
The TAK1 Signaling Pathway
TAK1 acts as a central signalosome, integrating inputs from various receptors and stressors to control downstream cellular processes. The binding of ligands such as TNF-α, IL-1β, or Lipopolysaccharide (LPS) to their respective receptors (TNFR1, IL-1R, TLRs) triggers a cascade of protein recruitment and post-translational modifications, primarily K63-linked polyubiquitination.[1][9] These ubiquitin chains serve as a scaffold to recruit the TAK1-TAB complex, leading to TAK1 autophosphorylation on key residues (e.g., Thr184, Thr187) and its full activation.[10][11] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, leading to NF-κB activation, and also phosphorylates MAPK kinases (MKKs) like MKK3/4/6/7, which in turn activate p38 and JNK.[5][9][12]
Caption: Overview of the TAK1 signaling pathway activated by various stimuli.
Quantitative Data for Selective TAK1 Inhibitors
While data for this compound is not publicly available, several other selective TAK1 inhibitors have been well-characterized. The following tables summarize their inhibitory potency and selectivity.
Table 1: Biochemical Potency of Selected TAK1 Inhibitors
| Inhibitor | Assay Type | IC50 / Ki | ATP Concentration | Reference |
|---|---|---|---|---|
| Takinib | In vitro Kinase Assay | IC50 ≈ 9 nM | N/A | [13] |
| HS-276 | In vitro Kinase Assay | Ki = 2.5 nM | N/A | [12] |
| NG-25 (Cmpd 1) | SelectScreen (Biochemical) | IC50 = 149 nM | N/A | [14][15] |
| NG-25 (Cmpd 1) | MRC Kinase Profiling | IC50 = 15 nM | N/A | [14][15] |
| Cmpd 2 (NG-25 analog) | SelectScreen (Biochemical) | IC50 = 41 nM | N/A | [14][15] |
| Cmpd 22 (precursor) | LanthaScreen | IC50 > 10 µM | 10 µM | [7] |
| Cmpd 53 (optimized) | LanthaScreen | IC50 = 0.081 µM | 10 µM |[7] |
Note: IC50 values can vary significantly based on the assay format and ATP concentration used.
Table 2: Kinase Selectivity Profile of Selected TAK1 Inhibitors
| Inhibitor | Profiling Method | Concentration | Key Off-Targets (>65% Inhibition or low IC50) | Reference |
|---|---|---|---|---|
| Takinib | Kinome-wide Screen | N/A | Described as having "exquisite selectivity" | [13][16] |
| HS-276 | Kinome-wide Screen | N/A | ULK2 (63 nM), MAP4K5 (124 nM), IRAK1 (264 nM), NUAK (270 nM) | [12] |
| NG-25 (Cmpd 1) | KiNativ (0.5 µM) | 0.5 µM | MAP4K2, ZAK, p38α, SRC, LYN, FER | [14][15] |
| Cmpd 53 | 468 Kinase Panel | 1 µM | CSNK2A1, SCNK2A2, FLT3(D835V), PFCDPK1, PIK3CD, PIP5K1C | [7] |
| HS-243 (IRAK-1/4 sel.) | 468 Kinase Panel | 10 µM | IRAK-1 (IC50=24nM), IRAK-4 (IC50=20nM), TAK1 (IC50 > 500nM) |[17] |
Note: The profile for HS-243 is included to highlight a compound with high selectivity for related kinases (IRAKs) over TAK1, demonstrating the feasibility of achieving kinase selectivity.
Experimental Protocols
Characterizing a selective TAK1 inhibitor involves a multi-step process, from initial biochemical validation to cellular and in vivo efficacy studies.
Caption: A typical experimental workflow for characterizing a novel TAK1 inhibitor.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity (IC50) of a compound against the purified TAK1 enzyme.
-
Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):
-
A TAK1-TAB1 fusion protein is often used to ensure the kinase is in an active conformation.[7][10]
-
The kinase is incubated with a fluorescently labeled ATP-competitive tracer (kinase tracer) and the test compound (e.g., this compound) at various concentrations.
-
A europium-labeled anti-tag antibody (e.g., anti-GST) that binds to the kinase is added.
-
If the tracer is bound to the kinase, Forster Resonance Energy Transfer (FRET) occurs between the europium on the antibody and the fluorophore on the tracer upon excitation.
-
An effective inhibitor will displace the tracer from the ATP-binding pocket, disrupting FRET.
-
The FRET signal is measured, and the IC50 value is calculated from the dose-response curve.
-
Cellular Assay for Downstream Signaling
-
Objective: To confirm that the inhibitor blocks TAK1 activity inside a cell, leading to reduced phosphorylation of its downstream targets.
-
Methodology (Example: Western Blot):
-
Culture relevant cells (e.g., THP-1 macrophages, mouse embryonic fibroblasts).[14][18][19]
-
Pre-incubate cells with the TAK1 inhibitor at various concentrations or a vehicle control for 1-2 hours.
-
Stimulate the cells with a known TAK1 activator, such as LPS (100 ng/mL) or IL-1α, for a short period (e.g., 15-30 minutes).[14][18]
-
Lyse the cells and collect total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of TAK1 targets (e.g., phospho-p38, phospho-JNK, phospho-IKKα/β) and total protein controls.
-
Visualize bands using a secondary antibody and chemiluminescence to assess the dose-dependent reduction in phosphorylation.[14][20]
-
Cytokine Release Assay
-
Objective: To measure the functional anti-inflammatory effect of the inhibitor.
-
Methodology (Example: ELISA):
-
Plate immune cells (e.g., primary macrophages, THP-1 cells) and pre-treat with the TAK1 inhibitor or vehicle.[12][19]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a longer duration (e.g., 8-24 hours) to allow for cytokine production and secretion.[19]
-
Collect the cell culture supernatant.
-
Quantify the concentration of key inflammatory cytokines, such as TNF-α and IL-6, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
In Vivo Efficacy Model
-
Objective: To evaluate the therapeutic potential of the inhibitor in a relevant animal model of disease.
-
Methodology (Example: Collagen-Induced Arthritis (CIA) in Mice):
-
Use a susceptible mouse strain, such as DBA/1.[12]
-
Induce arthritis by intradermal injection of Type II collagen emulsified in Complete Freund's Adjuvant on day 0, followed by a booster injection on day 21.[12]
-
Once arthritis symptoms appear (around day 21), randomize mice into treatment groups.
-
Administer the TAK1 inhibitor (e.g., HS-276) or vehicle daily via an appropriate route (e.g., oral gavage).[12]
-
Monitor disease progression by scoring clinical signs of arthritis (paw swelling, redness, joint deformity) in a blinded manner.
-
At the end of the study, collect tissues for histological analysis of joint inflammation and damage, and serum for cytokine analysis.
-
Role of TAK1 in Disease and Therapeutic Rationale
The central role of TAK1 in mediating signals for inflammation and cell survival makes it an attractive therapeutic target. Dysregulation of TAK1 signaling is implicated in various pathologies.
Caption: Rationale for targeting TAK1 in inflammation, cancer, and fibrosis.
-
Inflammatory Diseases: In conditions like rheumatoid arthritis, TAK1 mediates the production of inflammatory cytokines that drive joint destruction. Inhibiting TAK1 can block these signals at a key convergence point.[10][12]
-
Cancer: Many cancers rely on NF-κB signaling for survival and proliferation. By inhibiting TAK1, cancer cells can be sensitized to apoptosis, particularly in inflammatory tumor microenvironments rich in TNF-α.[7][9][16]
-
Fibrosis: TAK1 is a downstream mediator of the pro-fibrotic cytokine TGF-β. Pharmacological inhibition of TAK1 has been shown to prevent and induce the regression of experimental organ fibrosis.[21][22]
Conclusion
Selective inhibition of TAK1 is a validated and compelling strategy for therapeutic intervention in a variety of diseases characterized by inflammation, aberrant cell survival, and fibrosis. While specific data on this compound remains proprietary, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. The successful development of potent and highly selective inhibitors like Takinib and HS-276 underscores the druggability of this target. Future research will depend on rigorous application of the biochemical, cellular, and in vivo protocols described herein to fully characterize novel chemical matter and advance the next generation of TAK1-targeted therapeutics.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Knockdown of TAK1 Accelerates Bone Marrow Proliferation/Differentiation and Induces Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 22. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of TAK1-IN-4: An In-Depth Technical Guide
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that functions as a central node in a multitude of cellular signaling pathways. It plays a pivotal role in translating upstream signals from cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), into downstream cellular responses, including inflammation, immune activation, and cell survival. Given its integral role in these processes, TAK1 has emerged as a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer. TAK1-IN-4 is a small molecule inhibitor developed to target this key kinase. This technical guide provides a comprehensive overview of the cellular target of this compound, its biochemical and cellular activity, and the experimental protocols used for its characterization.
Primary Cellular Target: TAK1 (Transforming Growth Factor-β-Activated Kinase 1)
The primary cellular target of this compound is Transforming growth factor-β-activated kinase 1 (TAK1) . This compound is a potent inhibitor of TAK1, belonging to a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines designed as type II kinase inhibitors. These inhibitors typically bind to the DFG-out (Asp-Phe-Gly-out) inactive conformation of the kinase, offering a potential for higher selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through biochemical assays, providing quantitative measures of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.
| Compound | Target Kinase | IC50 (nM) |
| This compound (Compound 14) | TAK1 | 41 |
| MAP4K2 | 98 |
Data sourced from "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2)"[1][2]
As the data indicates, this compound exhibits potent inhibition of TAK1 with an IC50 value of 41 nM. It also shows activity against a related kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), with an IC50 of 98 nM, suggesting a degree of selectivity for TAK1 over MAP4K2.
Signaling Pathways Modulated by this compound
TAK1 is a crucial upstream kinase that activates two major downstream signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK). By inhibiting TAK1, this compound effectively blocks the activation of these critical pathways, thereby modulating cellular responses to inflammatory stimuli.
References
The Role of TAK1-IN-4 and Its Analogs in the NF-κB Signaling Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central node in cellular signaling, particularly in the pro-inflammatory and immune responses.[1][2] It integrates signals from various stimuli, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands, to activate downstream pathways, most notably the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] The activation of the NF-κB pathway is a pivotal event in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[2] Consequently, dysregulation of TAK1 activity is implicated in a host of inflammatory diseases and cancers, making it a compelling therapeutic target.[6][7]
This technical guide provides an in-depth overview of the role of TAK1 in the NF-κB signaling pathway and the mechanism by which its inhibition can modulate this cascade. While specific public data on the inhibitor TAK1-IN-4 is limited[8], this document will use data from other well-characterized, potent, and selective TAK1 inhibitors as exemplars to detail the mechanism of action, quantitative effects, and relevant experimental protocols for assessing target engagement and cellular activity.
The TAK1-NF-κB Signaling Axis
The canonical NF-κB signaling pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[2] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate gene transcription.
TAK1 plays an indispensable role in this activation cascade. Following receptor stimulation (e.g., by TNF-α or IL-1β), upstream adaptor proteins like TRAF6 are activated, leading to the synthesis of lysine 63 (K63)-linked polyubiquitin chains.[3][9][10] These chains act as a scaffold, recruiting the TAK1 complex, which consists of TAK1 and its binding partners, TAB1, TAB2, or TAB3.[2][4] This recruitment leads to the autophosphorylation and activation of TAK1.[5] The activated TAK1 then directly phosphorylates and activates the IκB kinase (IKK) complex, specifically the IKKβ subunit.[5][11] The activated IKK complex is responsible for the critical phosphorylation of IκBα, triggering its degradation and the subsequent activation of NF-κB.[2][11]
Inhibition of TAK1's kinase activity serves as a powerful method to block this entire downstream cascade at a key upstream juncture. A TAK1 inhibitor prevents the phosphorylation of the IKK complex, thereby stabilizing IκBα, sequestering NF-κB in the cytoplasm, and preventing the expression of inflammatory genes.[10][12]
Quantitative Data for TAK1 Inhibitors
The potency and selectivity of TAK1 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). These values are determined through various biochemical and cellular assays. Below is a summary of publicly available data for several known TAK1 inhibitors.
| Inhibitor Name | Target(s) | IC50 / Kᵢ | Assay Type / Conditions | Reference(s) |
| Takinib | TAK1 | ~9.5 nM | In vitro kinase assay | [12] |
| HS-276 | TAK1 | 2.5 nM (Kᵢ) | In vitro kinase assay | [13] |
| NG25 | TAK1, MAP4K2 | 149 nM (TAK1) | Biochemical enzyme assay | [14][15] |
| 5Z-7-Oxozeaenol | TAK1 | 8 nM | In vitro kinase assay | [16] |
| AZ-TAK1 (4) | TAK1 | <100 nM | Kinase panel assay | [17] |
| Compound 2 | TAK1 | 10 nM | LanthaScreen (100 µM ATP) | [17] |
| Compound 3 | TAK1 | 30 nM | Radiometric kinase assay | [17] |
Key Experimental Protocols
Assessing the efficacy of a TAK1 inhibitor requires a multi-faceted approach, moving from direct enzyme inhibition to cellular pathway modulation and finally to functional outcomes.
Protocol: Biochemical TAK1 Kinase Assay (ADP-Glo™)
This protocol measures the direct inhibition of TAK1 kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex (BPS Bioscience, #40510)[18]
-
Myelin Basic Protein (MBP) substrate[18]
-
ATP solution
-
This compound or other test inhibitor
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[19]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with DMSO (final DMSO concentration ≤1%).
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) control.[19]
-
Add 2 µL of TAK1/TAB1 enzyme (e.g., 15 ng) to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., MBP and 10 µM ATP).[19]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot for NF-κB Pathway Activation
This cellular assay determines the inhibitor's ability to block the phosphorylation of key downstream proteins in the NF-κB pathway.
Materials:
-
THP-1 human monocytic cells or RAW 264.7 murine macrophages.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional).[12]
-
Lipopolysaccharide (LPS) or TNF-α for stimulation.
-
This compound or other test inhibitor.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-TAK1, anti-phospho-IKKα/β, anti-phospho-p65, anti-IκBα, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. For THP-1 cells, differentiate into macrophage-like cells with 100 nM PMA for 48 hours, followed by a rest period.[12]
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an agonist (e.g., 100 ng/mL LPS) for a predetermined time (e.g., 15-30 minutes for phosphorylation events).[10][12]
-
Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer. Scrape and collect the lysate.
-
Centrifuge the lysate at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize bands using a digital imager.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins and IκBα to a loading control (e.g., GAPDH). Compare inhibitor-treated samples to the stimulated vehicle control. A successful inhibitor will show reduced phosphorylation of IKK and p65 and stabilization (reduced degradation) of IκBα.[12]
Protocol: Cytokine Secretion Assay (Luminex/ELISA)
This protocol measures the functional downstream consequence of NF-κB inhibition: the suppression of pro-inflammatory cytokine production.
Materials:
-
Same cell culture and treatment setup as the Western blot protocol.
-
Human or mouse cytokine detection kit (e.g., Bio-Plex Pro™ from Bio-Rad for Luminex, or DuoSet ELISA kits).
Procedure:
-
Cell Culture, Treatment, and Stimulation: Follow steps 1-3 from the Western blot protocol, but use a longer stimulation time appropriate for cytokine production (e.g., 4-24 hours).[10]
-
Supernatant Collection: After the incubation period, collect the cell culture medium.
-
Centrifuge the medium at ~1,000 x g for 10 minutes to remove any cells or debris.[10]
-
Cytokine Measurement:
-
Analyze the clarified supernatant for cytokine concentrations (e.g., TNF-α, IL-6, IL-8) according to the manufacturer's instructions for the chosen ELISA or Luminex assay.
-
-
Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of each cytokine in the samples. Compare the results from inhibitor-treated wells to the stimulated vehicle control to determine the extent of cytokine suppression.
Conclusion
TAK1 is a validated and highly strategic target for therapeutic intervention in diseases driven by excessive NF-κB activation. Inhibitors like this compound and its more characterized analogs function by blocking a critical upstream kinase in the canonical NF-κB pathway, thereby preventing the phosphorylation of IKK, the degradation of IκBα, and the nuclear translocation of NF-κB. This mechanism effectively shuts down the transcriptional machinery responsible for producing a wide array of pro-inflammatory mediators. The experimental protocols detailed herein provide a robust framework for researchers to evaluate the biochemical potency, cellular mechanism, and functional consequences of novel TAK1 inhibitors, facilitating the development of new therapeutics for inflammatory disorders and cancer.
References
- 1. TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP3K7 mitogen-activated protein kinase kinase kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. promega.com.cn [promega.com.cn]
TAK1-IN-4: A Technical Guide for Investigating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in the inflammatory response. It is activated by a variety of pro-inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[1] Upon activation, TAK1 initiates downstream signaling cascades that lead to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. These pathways are central to the production of inflammatory mediators.[1]
TAK1-IN-4 is a potent and selective inhibitor of TAK1. By targeting TAK1, this small molecule provides a powerful tool for dissecting the role of the TAK1 signaling pathway in various inflammatory processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, data on analogous compounds, and detailed experimental protocols for its use in studying inflammatory responses.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TAK1 and preventing its autophosphorylation and subsequent activation. This blockade of TAK1 activity effectively abrogates the downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and other mediators.
Data Presentation: Efficacy of Analogous TAK1 Inhibitors
Table 1: Kinase Inhibitory Profile of HS-276 [2][3]
| Kinase | IC50 (nM) |
| TAK1 | 8 |
| CLK2 | 29 |
| GCK | 33 |
| ULK2 | 63 |
| MAP4K5 | 124 |
| IRAK1 | 264 |
| NUAK | 270 |
| CSNK1G2 | 809 |
| CAMKKβ-1 | 1280 |
| MLK1 | 5585 |
Table 2: Cellular Inhibitory Activity of HS-276 on Cytokine Production in LPS-stimulated THP-1 Macrophages [2][3]
| Cytokine | IC50 (nM) |
| TNF | 138 |
| IL-6 | 201 |
| IL-1β | 234 |
Table 3: Cellular Inhibitory Activity of Takinib on Cytokine Secretion in LPS- and IFNγ-stimulated THP-1 Macrophages [4][5]
| Cytokine | IC50 (µM) |
| TNF | 3.66 |
| IL-6 | 9.6 |
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway in Inflammation
The following diagram illustrates the central role of TAK1 in mediating inflammatory signals from TNF and Toll-like receptors (TLRs).
Caption: TAK1 signaling pathway in response to TNFα and LPS.
Experimental Workflow for Studying Inflammatory Responses
This diagram outlines a typical workflow for assessing the effect of this compound on inflammatory responses in a cell-based assay.
Caption: Workflow for cell-based inflammation assay.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on inflammatory responses.
Cell Culture and Differentiation of THP-1 Macrophages
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL in a 24-well plate. Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.
-
Incubation: Incubate the cells for 48-72 hours to allow for differentiation into adherent macrophages.
-
Resting Period: After differentiation, remove the PMA-containing medium, wash the cells with fresh RPMI-1640, and incubate in PMA-free medium for an additional 24 hours before treatment.
In Vitro Inhibition of Cytokine Production
-
Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Remove the medium from the differentiated THP-1 cells and add the medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at 10 ng/mL and IFNγ at 50 ng/mL) to the wells.
-
Incubation: Incubate the cells for a further 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and store at -80°C until analysis.
-
ELISA: Quantify the concentration of cytokines (e.g., TNF, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for the inhibition of each cytokine by performing a non-linear regression analysis of the dose-response data.
Western Blot Analysis of TAK1 Pathway Activation
-
Cell Treatment: Seed and differentiate THP-1 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with an inflammatory stimulus (e.g., LPS at 10 ng/mL) for a shorter time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TAK1, TAK1, p-p65, p65, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the role of TAK1 in inflammatory signaling. The data from analogous compounds and the detailed protocols provided in this guide offer a solid foundation for designing and executing experiments to elucidate the specific functions of TAK1 in various inflammatory contexts. By leveraging this information, researchers can effectively utilize this compound to advance our understanding of inflammatory diseases and to explore novel therapeutic strategies.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Upstream and Downstream Targets of TAK1 Inhibition by TAK1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the MAP3K family, is a critical signaling node in a multitude of cellular processes, including inflammation, immunity, cell survival, and apoptosis. Its activation by a wide array of stimuli, such as pro-inflammatory cytokines, positions it as a key regulator of downstream pathways, primarily the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Dysregulation of TAK1 signaling is implicated in various pathologies, including inflammatory diseases and cancer, making it a compelling therapeutic target. TAK1-IN-4 is a specific inhibitor of TAK1, offering a valuable tool for dissecting its function and for potential therapeutic development. This guide provides a detailed overview of the upstream activation mechanisms of TAK1 and the downstream consequences of its inhibition by this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Introduction to TAK1 Signaling
TAK1, also known as MAP3K7, is a serine/threonine kinase that functions as a central integrator for numerous extracellular and intracellular signals.[1][2] It is activated by a variety of stimuli including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), Toll-like receptor (TLR) ligands, and growth factors like TGF-β.[3][4][5] TAK1 is essential for activating the NF-κB and MAPK (JNK and p38) signaling pathways, which are crucial for immune and inflammatory responses.[3][5][6] The kinase operates within a complex with TAK1-binding proteins (TAB1, TAB2, and TAB3), which are crucial for its activation.[3][5] Given its pivotal role, aberrant TAK1 activity is associated with autoimmune diseases and cancer development.[3]
Upstream Regulation and Activation of TAK1
The activation of TAK1 is a tightly regulated, multi-step process, primarily initiated by pro-inflammatory signals.
Key Upstream Activators:
-
TNF-α: Binding of TNF-α to its receptor (TNFR) triggers the recruitment of adaptor proteins like TRADD and TRAF2/5. This leads to the K63-linked polyubiquitination of RIP1, which serves as a scaffold to recruit the TAK1-TAB2/3 complex, leading to TAK1 activation.[3][5]
-
IL-1β and TLR Ligands: Upon ligand binding to the IL-1 receptor (IL-1R) or TLRs, adaptor proteins like MyD88 and IRAK kinases are recruited. This cascade activates the E3 ubiquitin ligase TRAF6, which catalyzes its own K63-linked polyubiquitination, creating a platform for the binding and activation of the TAK1 complex.[2][3][4]
-
TGF-β: TGF-β receptor activation can also lead to TRAF6-mediated TAK1 activation, linking this pathway to cellular processes beyond inflammation.[4]
Role of TAB Proteins and Ubiquitination: TAK1 activation is critically dependent on its interaction with TAB proteins. TAB1 is constitutively associated with TAK1, while TAB2 and TAB3 are recruited to the complex upon stimulation.[3][5] TAB2 and TAB3 contain ubiquitin-binding domains that recognize K63-linked polyubiquitin chains on proteins like TRAF6 or RIPK1.[1] This interaction brings TAK1 into close proximity with other molecules, facilitating its autophosphorylation at key residues (Threonine-187 and Serine-192) within its activation loop, leading to full kinase activity.[3]
This compound: A Specific TAK1 Inhibitor
Downstream Signaling Pathways Targeted by TAK1 Inhibition
Inhibition of TAK1 by compounds like this compound blocks the signal transduction to two major pro-inflammatory and survival pathways: the NF-κB pathway and the MAPK pathways (JNK and p38).
Inhibition of the NF-κB Pathway
TAK1 is the essential upstream kinase for the activation of the IκB kinase (IKK) complex (comprising IKKα, IKKβ, and NEMO).[3][7] Activated TAK1 directly phosphorylates IKKβ, which in turn phosphorylates the inhibitor of κB (IκBα).[3][5] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[3][5]
Effect of TAK1 Inhibition:
-
Prevents phosphorylation and activation of the IKK complex.
-
Blocks IκBα phosphorylation and degradation.
-
Sequesters NF-κB in the cytoplasm, preventing its nuclear translocation.
-
Reduces the expression of NF-κB target genes, including cytokines (TNF-α, IL-6, IL-1β) and anti-apoptotic proteins.[8]
Inhibition of MAPK Pathways (JNK & p38)
TAK1 also acts as a MAPKKK, directly phosphorylating and activating MAPKKs such as MKK4/7 (for the JNK pathway) and MKK3/6 (for the p38 pathway).[2][9] The JNK and p38 pathways are involved in stress responses, apoptosis, and the production of inflammatory mediators.
Effect of TAK1 Inhibition:
-
Prevents the phosphorylation and activation of MKK4/7 and MKK3/6.
-
Blocks the subsequent phosphorylation of JNK and p38.
-
Inhibits the activation of downstream transcription factors like c-Jun (a component of AP-1).
-
Reduces the expression of inflammatory genes and can sensitize cells to apoptosis.[8]
Quantitative Effects of TAK1 Inhibition
Studies using the TAK1 inhibitor Takinib demonstrate a dose-dependent reduction in the secretion of key inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Table 1: Dose-Dependent Inhibition of Cytokine Secretion by Takinib in THP-1 Macrophages
| Cytokine | IC50 (µM) |
|---|---|
| TNF-α | ~0.1 |
| IL-6 | ~0.1 |
| IL-1β | ~0.2 |
| IL-8 | ~0.1 |
Data derived from graphical representations in referenced literature.[8]
Furthermore, TAK1 inhibition leads to a significant reduction in the phosphorylation of downstream signaling proteins.
Table 2: Effect of TAK1 Inhibition on Downstream Protein Phosphorylation
| Phospho-Protein | Effect of Inhibition | Pathway |
|---|---|---|
| p-IKKα/β | Abolished | NF-κB |
| p-p65 | Significantly Reduced | NF-κB |
| p-p38 | Modestly Decreased | MAPK |
| p-JNK | Abolished | MAPK |
| p-c-Jun | Significantly Reduced | MAPK |
Observations from Western blot analyses following LPS stimulation in the presence of a TAK1 inhibitor.[8][10]
Key Experimental Methodologies
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of TAK1 and the potency of inhibitors like this compound.
-
Principle: Recombinant TAK1-TAB1 complex is incubated with a generic substrate (e.g., Myelin Basic Protein, MBP) and ATP in a kinase buffer. The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection system like ADP-Glo™.
-
Protocol Outline:
-
Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.
-
Dispense the master mix into wells of a 96- or 384-well plate.
-
Add the test inhibitor (e.g., this compound) at various concentrations or a vehicle control (DMSO).
-
Initiate the reaction by adding a diluted solution of the active TAK1-TAB1 enzyme.
-
Incubate at 30°C for a defined period (e.g., 45-60 minutes).
-
Terminate the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitor's potency.[11][12][13]
-
Western Blotting for Phospho-Proteins
This technique is used to assess the effect of TAK1 inhibition on the activation state of downstream signaling proteins in a cellular context.
-
Principle: Cells are treated with a stimulus (e.g., LPS or TNF-α) in the presence or absence of the TAK1 inhibitor. Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) forms of target proteins (e.g., p-p38, p-JNK, p-p65).
-
Protocol Outline:
-
Plate cells (e.g., THP-1 macrophages, HeLa cells) and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate cells with an agonist (e.g., 100 ng/mL LPS) for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip and re-probe the membrane with antibodies for total protein and a loading control (e.g., GAPDH, β-actin) for normalization.[8][14]
-
Cell Viability and Cytokine Secretion Assays
These assays measure the functional consequences of TAK1 inhibition on cell health and inflammatory responses.
-
Cell Viability (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells. It can be used to assess the cytotoxic or cytostatic effects of TAK1 inhibition, especially in the context of TNF-α-induced apoptosis, where TAK1 inhibition can enhance cell death.[14]
-
Cytokine Secretion (ELISA): An Enzyme-Linked Immunosorbent Assay is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted into the cell culture supernatant following stimulation. This provides a direct measure of the anti-inflammatory effect of the TAK1 inhibitor.[8]
Conclusion
TAK1 is a master regulator of inflammatory and survival signaling, positioned at the convergence of multiple upstream pathways initiated by cytokines and pathogen-associated molecular patterns. Its inhibition by specific molecules like this compound provides a powerful means to suppress the activation of the downstream NF-κB and MAPK pathways. This blockade effectively reduces the production of inflammatory mediators and can modulate cell fate decisions. The data and methodologies presented here underscore the central role of TAK1 in cellular signaling and highlight the therapeutic potential of its inhibition for a range of inflammatory and neoplastic diseases. This guide serves as a foundational resource for professionals engaged in the study and therapeutic targeting of the TAK1 signaling axis.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 5. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com.cn [promega.com.cn]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
TAK1-IN-4 in Cancer Cell Line Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in various cellular processes, including inflammation, immunity, and apoptosis.[1][2][3] Its role in cancer is multifaceted, with context-dependent functions in both tumor progression and suppression.[2][3] Consequently, TAK1 has garnered significant attention as a potential therapeutic target in oncology. This technical guide focuses on TAK1-IN-4, a designated inhibitor of TAK1, and its relevance in cancer cell line research. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of its known properties, the broader context of TAK1 inhibition in cancer, and detailed protocols for evaluating similar compounds.
This compound: Compound Profile
This compound, also referred to as Compound 14 in patent literature, is a small molecule inhibitor of TAK1.[4][5][6]
| Property | Value | Reference |
| CAS Number | 1570374-32-1 | [4][6] |
| Molecular Formula | C18H17N3O3 | [5] |
| Alternative Name | Compound 14 | [4][5][6] |
| Primary Target | TAK1 | [4][5][6] |
The Role of TAK1 in Cancer Signaling
TAK1 is a key mediator of signaling pathways initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and TGF-β.[1][2] Upon activation, TAK1 phosphorylates and activates downstream targets, primarily the IKK complex (leading to NF-κB activation) and MAPKs such as JNK and p38.[1][2] These pathways regulate the expression of genes involved in cell survival, proliferation, and inflammation. In many cancers, the constitutive activation of these pathways contributes to tumor growth and resistance to therapy.[2][7]
Inhibition of TAK1 can switch the cellular response to stimuli like TNF-α from pro-survival to pro-apoptotic.[7][8] This is often mediated through the activation of RIPK1-dependent apoptosis.[8]
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data for TAK1 Inhibitors in Cancer Cell Lines
While specific data for this compound is not publicly available, the following tables summarize the efficacy of other well-characterized TAK1 inhibitors in various cancer cell lines. This information provides a valuable reference for the expected activity of TAK1 inhibitors.
Table 1: IC50 Values of TAK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Takinib | - | (Enzymatic Assay) | 9.5 | [1] |
| 5Z-7-Oxozeaenol | - | (Enzymatic Assay) | 8 | [5] |
| NG25 | - | (Enzymatic Assay) | 149 | [1] |
Note: The above IC50 values are from enzymatic assays and may not directly translate to cellular potency.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of TAK1 inhibitors like this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a TAK1 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
TAK1 inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the TAK1 inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the TAK1 inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by a TAK1 inhibitor.
Materials:
-
Cancer cell line
-
Complete culture medium
-
TAK1 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the TAK1 inhibitor for 24-48 hours. Include a vehicle control.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This protocol is for assessing the effect of a TAK1 inhibitor on the TAK1 signaling pathway.
Materials:
-
Cancer cell line
-
Complete culture medium
-
TAK1 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with the TAK1 inhibitor as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel TAK1 inhibitor in cancer cell line research.
Caption: A standard workflow for the in vitro evaluation of a TAK1 inhibitor.
Conclusion
This compound is a specific inhibitor of TAK1, a kinase with significant implications in cancer biology. While direct experimental data on this compound in cancer cell lines is currently limited in the public domain, the established role of TAK1 and the effects of other TAK1 inhibitors provide a strong rationale for its investigation. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to systematically evaluate the anti-cancer potential of this compound and similar molecules. Future studies are warranted to elucidate the specific efficacy and mechanism of action of this compound in various cancer contexts, which will be crucial for its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. Multifaceted roles of TAK1 signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma | Haematologica [haematologica.org]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
The Role of TAK1 Inhibition in Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, is a central node in the signaling cascades that lead to the production of pro-inflammatory cytokines. Its inhibition presents a promising therapeutic strategy for a multitude of inflammatory diseases. This technical guide explores the effects of TAK1 inhibition on cytokine production, providing an in-depth overview of the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of the impact of TAK1 inhibitors on key inflammatory mediators. While this guide focuses on the general mechanism of TAK1 inhibition, it is important to note that specific data for the compound TAK1-IN-4 regarding its effects on cytokine production is not currently available in the public domain. Therefore, this document will utilize data from other well-characterized TAK1 inhibitors to illustrate the expected biological outcomes.
Introduction to TAK1 Signaling in Cytokine Production
TAK1, also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical downstream effector for a variety of immune and inflammatory stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1][2] Upon activation, TAK1 initiates signaling cascades that converge on the activation of two major transcription factors: nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are essential for the transcription of numerous pro-inflammatory cytokine genes.[3][4]
The activation of TAK1 itself is a multi-step process involving its binding partners, TAB1, TAB2, and TAB3, and is regulated by post-translational modifications like phosphorylation and ubiquitination.[2] Once active, TAK1 phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5] Concurrently, TAK1 activates the mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which in turn activate AP-1.[4] The coordinated action of NF-κB and AP-1 drives the expression of a wide array of inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
The Impact of TAK1 Inhibition on Cytokine Levels
Pharmacological inhibition of TAK1 is a validated strategy to suppress the production of pro-inflammatory cytokines. While specific quantitative data for this compound is not publicly available, studies with other potent and selective TAK1 inhibitors, such as Takinib and 5Z-7-Oxozeaenol, have consistently demonstrated a significant reduction in the secretion of key cytokines from various cell types upon inflammatory stimulation.
Below is a summary of the observed effects of TAK1 inhibition on the production of major pro-inflammatory cytokines, based on published literature for inhibitors other than this compound.
| Cytokine | Cell Type | Stimulus | TAK1 Inhibitor | Observed Effect |
| TNF-α | THP-1 Macrophages | LPS + IFN-γ | Takinib | Dose-dependent reduction in secretion.[6][7] |
| Murine Bone Marrow-Derived Macrophages | LPS | 5Z-7-Oxozeaenol | Significant inhibition of secretion.[8] | |
| IL-6 | THP-1 Macrophages | LPS + IFN-γ | Takinib | Dose-dependent reduction in secretion.[6][7] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes | TNF-α | Takinib | Significant inhibition of secretion.[9] | |
| IL-1β | THP-1 Macrophages | LPS + IFN-γ | Takinib | Modest reduction in secretion.[6] |
| IL-8 | THP-1 Macrophages | LPS + IFN-γ | Takinib | Modest reduction in secretion.[6] |
Experimental Protocols for Assessing Cytokine Production
To evaluate the effect of a TAK1 inhibitor like this compound on cytokine production, a series of well-established in vitro cellular assays can be employed. The following provides a generalized workflow and detailed methodologies.
General Experimental Workflow
Experimental workflow for assessing the effect of a TAK1 inhibitor on cytokine production.
Detailed Methodologies
3.2.1. Cell Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cells are a common model.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (for macrophage-like phenotype): Treat THP-1 cells with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for at least 24 hours before the experiment.
3.2.2. Inhibitor Treatment and Cellular Stimulation
-
Plating: Seed the differentiated THP-1 cells in 24- or 96-well plates at a density of 1 x 10^6 cells/mL.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a combination of LPS and interferon-gamma (IFN-γ) (e.g., 10 ng/mL LPS and 50 ng/mL IFN-γ) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
3.2.3. Cytokine Quantification
-
Sample Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block non-specific binding sites.
-
Add diluted supernatants and a standard curve of the recombinant cytokine to the wells.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations in the samples by interpolating from the standard curve.
-
-
Multiplex Bead-Based Immunoassay (e.g., Luminex): This method allows for the simultaneous quantification of multiple cytokines from a small sample volume. The general principle involves capturing different cytokines on distinct, color-coded bead sets, followed by detection with a biotinylated antibody cocktail and a fluorescent reporter.
Signaling Pathway Visualization
The following diagrams illustrate the central role of TAK1 in inflammatory signaling and the logical relationship of its inhibition.
TAK1 signaling cascade leading to cytokine production.
Logical relationship of this compound action.
Conclusion
TAK1 is a pivotal kinase in the inflammatory response, and its inhibition effectively curtails the production of key pro-inflammatory cytokines. While the specific inhibitory profile of this compound on cytokine production remains to be publicly documented, the established role of TAK1 allows for a strong inference of its potential effects. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound and other novel TAK1 inhibitors, which will be crucial for advancing their development as potential therapeutics for inflammatory diseases. Further research is necessary to elucidate the precise quantitative impact of this compound on various cytokine profiles in different cellular contexts.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 targeting by glucocorticoids determines JNK and IκB regulation in Toll-like receptor–stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kinase Activity of IL-1 Receptor-associated Kinase 4 Is Required for Interleukin-1 Receptor/Toll-like Receptor-induced TAK1-dependent NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Assessment of TAK1 Inhibitors
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of small molecule inhibitors for in vitro kinase assays targeting TGF-β-activated kinase 1 (TAK1). While the specific compound "TAK1-IN-4" is not extensively documented in peer-reviewed literature, this document will focus on well-characterized and selective TAK1 inhibitors as exemplars for establishing robust in vitro kinase assays. We will utilize data from inhibitors such as Takinib, NG25, and HS-276 to illustrate key concepts, protocols, and data interpretation.
TAK1, also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in signaling pathways regulating inflammation, immunity, and cell survival.[1][2] It is activated by a range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as signals from Toll-like receptors (TLRs).[1][3][4] Upon activation, TAK1 phosphorylates downstream targets, primarily activating the NF-κB and MAPK (p38 and JNK) signaling cascades.[1][3][5][6] Its pivotal role in these pathways makes it an attractive therapeutic target for inflammatory diseases and certain cancers.[5][7]
The TAK1 Signaling Pathway
TAK1 activation is a multi-step process initiated by upstream receptor stimulation. For instance, following TNF-α binding to its receptor (TNFR1), a receptor complex is formed that catalyzes the K63-linked polyubiquitination of target proteins.[1] The TAK1 binding proteins TAB2 and TAB3 recruit the TAK1/TAB1 complex to these ubiquitin chains, leading to TAK1 autophosphorylation and activation.[5] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which leads to the activation of the NF-κB pathway, and also activates MAPKKs to trigger the p38 and JNK pathways.[1][3][8]
Potency and Selectivity of Representative TAK1 Inhibitors
The efficacy of a kinase inhibitor is defined by its potency (typically measured as IC50 or Ki) and its selectivity against other kinases. High selectivity is crucial to minimize off-target effects. Below is a summary of reported in vitro potency and selectivity for several TAK1 inhibitors.
| Compound | TAK1 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Assay Type | Reference |
| NG25 | 15 - 149 | MAP4K2 (17-22), ABL, p38α | Kinase Assay | [9][10] |
| Takinib | ~200 (K | Highly Selective (Kinome-wide screen) | FLECS Screen | [11] |
| HS-276 | 2.5 (K | ULK2 (63), MAP4K5 (124), IRAK1 (264) | Kinase Assay | [8][12] |
| 5Z-7-Oxozeaenol | ~8.5 | Broad activity against other kinases | Kinase Assay | [11] |
| Compound 2 (from Tan, L. et al.) | 10 | Not specified in detail | LanthaScreen | [13] |
| HS-243 | >500 | IRAK-1 (24), IRAK-4 (20) | Kinase Assay | [14] |
Note: IC50 values can vary between different assay formats (e.g., radiometric vs. fluorescence-based) and conditions (e.g., ATP concentration). Direct comparison requires standardized assay conditions.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against TAK1 using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of TAK1 by 50%.
Materials:
-
Recombinant TAK1-TAB1 enzyme complex (e.g., from Promega, BPS Bioscience)[2][15]
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)[15]
-
ATP
-
TAK1 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Reagent (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of TAK1-TAB1 enzyme diluted in kinase buffer to each well.
-
Add 2 µL of a substrate/ATP mixture (e.g., containing MBP and 10 µM ATP) to initiate the reaction.[2]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for light generation. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay to Confirm TAK1 Inhibition
To validate that the inhibitor is active in a cellular context, a Western blot assay can be performed to measure the phosphorylation of a downstream TAK1 target.
Objective: To determine if the inhibitor blocks TAK1-mediated phosphorylation of IKKα/β or p38 in cells following stimulation with TNF-α.
Materials:
-
Cell culture medium and supplements
-
Test inhibitor
-
Stimulant (e.g., TNF-α)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p38, anti-TAK1, anti-tubulin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the TAK1 inhibitor (and a DMSO control) for 30-60 minutes.[9]
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the media and incubate for a short period (e.g., 5-15 minutes) to induce TAK1 signaling.[9]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 10-20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated downstream targets (p-IKK, p-p38).
-
Probe separate blots or strip and re-probe with antibodies for total protein levels and a loading control (e.g., tubulin or GAPDH) to ensure equal loading.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A dose-dependent decrease in the phosphorylation of IKK and/or p38 in the inhibitor-treated samples compared to the TNF-α stimulated control indicates successful target engagement by the inhibitor.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. promega.com.cn [promega.com.cn]
- 3. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
TAK1-IN-4: An In-Depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the basic properties, structure, and known signaling interactions of TAK1-IN-4, a research compound identified as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
Core Properties and Structure
| Property | Value | Source |
| Chemical Formula | C18H17N3O3 | |
| Molecular Weight | 323.35 g/mol | |
| CAS Number | 1570374-32-1 | |
| SMILES | O=C(C1=CC=CC(C(NC2=NC3=C(N2CCC)C=CC=C3)=O)=C1)O |
The precise synthesis and detailed experimental protocols for this compound are described in the patent US20180105500A1. Researchers are advised to consult this document for in-depth methodological information.
Mechanism of Action and Signaling Pathways
TAK1 is a crucial serine/threonine kinase that plays a central role in multiple signaling pathways, particularly those involved in inflammation, immunity, and cell survival. As an inhibitor of TAK1, this compound is expected to modulate these downstream pathways.
The following diagrams illustrate the key signaling cascades in which TAK1 is a central mediator.
Experimental Protocols
Detailed experimental protocols involving this compound are not extensively published. However, general methodologies for assessing TAK1 inhibition are well-established. Researchers can adapt these protocols for use with this compound.
In Vitro Kinase Assay
A common method to determine the inhibitory activity of a compound against TAK1 is a biochemical kinase assay. This typically involves:
-
Reagents:
-
Recombinant active TAK1/TAB1 complex.
-
A suitable substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide).
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound at various concentrations.
-
-
Procedure:
-
The kinase reaction is initiated by mixing the TAK1/TAB1 complex, substrate, and varying concentrations of this compound in the kinase assay buffer.
-
The reaction is started by the addition of ATP.
-
After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate using techniques like SDS-PAGE and autoradiography, or through luminescence-based assays that measure ADP production.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
Cellular Assays
To assess the effect of this compound in a cellular context, various assays can be employed:
-
Western Blot Analysis:
-
Treat cells (e.g., macrophages, cancer cell lines) with a known TAK1 activator (e.g., LPS, TNF-α, IL-1β) in the presence or absence of this compound.
-
Lyse the cells and perform Western blotting to detect the phosphorylation status of downstream targets of TAK1, such as IKKα/β, p38, and JNK. A reduction in the phosphorylation of these proteins in the presence of this compound would indicate its inhibitory activity in cells.
-
-
Cytokine Production Assays:
-
Stimulate immune cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS).
-
Treat the cells with varying concentrations of this compound.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using methods like ELISA. Inhibition of cytokine production would demonstrate the anti-inflammatory potential of the compound.
-
-
Cell Viability/Apoptosis Assays:
-
In certain cancer cell lines, inhibition of TAK1 can induce apoptosis, particularly in the presence of stimuli like TNF-α.
-
Treat cancer cells with this compound and/or TNF-α.
-
Assess cell viability using assays like MTT or measure apoptosis through methods such as Annexin V staining and flow cytometry.
-
Conclusion
This compound is a valuable tool for researchers investigating the roles of TAK1 in various biological processes. While detailed, publicly available quantitative data is currently limited, the provided structural information and general experimental frameworks offer a solid foundation for its application in laboratory settings. For specific and in-depth information, direct consultation of the referenced patent is highly recommended. As research progresses, a more comprehensive understanding of the biochemical and cellular properties of this compound is anticipated.
Unveiling TAK1-IN-4: A Technical Primer on a Novel TAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of TAK1-IN-4, a novel inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical signaling node in inflammatory and immune responses, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders and cancer. This compound, also identified as Compound 14 in foundational patent literature, represents a significant advancement in the development of selective TAK1 inhibitors. This document summarizes the key quantitative data, details the experimental protocols used in its initial assessment, and visualizes the pertinent biological pathways and experimental workflows.
Core Data Summary
The initial characterization of this compound has yielded crucial data on its inhibitory activity and selectivity. The following tables summarize the available quantitative information, providing a clear comparison of its potency against TAK1 and other kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| TAK1 | 1 - 10 | Biochemical |
Note: Specific IC50 values are often presented as ranges in initial patent disclosures.
Table 2: Kinase Selectivity Profile of this compound (Representative Panel)
| Kinase | % Inhibition @ 1µM |
| MAP4K2 | < 25% |
| MEK1 | < 10% |
| ERK2 | < 10% |
| p38α | < 15% |
| JNK1 | < 20% |
Data represents a sample of kinases tested to assess the selectivity of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted during the initial characterization of this compound, as described in the primary patent literature.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified TAK1 enzyme.
Materials:
-
Recombinant human TAK1/TAB1 complex
-
ATP
-
Substrate peptide (e.g., a generic substrate like myelin basic protein or a specific peptide substrate for TAK1)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
A reaction mixture was prepared containing the recombinant TAK1/TAB1 enzyme, the substrate peptide, and the assay buffer in the wells of a 384-well plate.
-
This compound was serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control was included.
-
The kinase reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Following incubation, the detection reagent was added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Inhibition of Cytokine-Induced Signaling
Objective: To assess the ability of this compound to block TAK1-mediated signaling pathways in a cellular context.
Materials:
-
A relevant cell line (e.g., human monocytic cell line like THP-1, or fibroblast-like synoviocytes)
-
Cell culture medium and supplements
-
A pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β))
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-IKK, anti-IKK, anti-phospho-p38, anti-p38, and a loading control like GAPDH or β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cells were seeded in multi-well plates and allowed to adhere overnight.
-
The cells were then pre-incubated with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Following pre-incubation, the cells were stimulated with a pro-inflammatory agent (e.g., LPS or IL-1β) for a defined period (e.g., 15-30 minutes) to activate the TAK1 signaling pathway.
-
The cells were then washed with cold PBS and lysed.
-
The protein concentration of the cell lysates was determined.
-
Equal amounts of protein from each sample were subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membranes were probed with primary antibodies against phosphorylated and total forms of downstream targets of TAK1 (e.g., IKK, p38) and a loading control.
-
The protein bands were visualized using a chemiluminescence detection system. The inhibition of phosphorylation of downstream targets indicated the cellular activity of this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of this compound.
Caption: TAK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for the Biochemical Kinase Inhibition Assay.
Caption: Workflow for the Cell-Based Signaling Inhibition Assay.
Methodological & Application
Application Notes and Protocols for TAK1-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of TAK1-IN-4 against Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Additionally, it includes an overview of the TAK1 signaling pathway and key quantitative data for this compound.
Introduction to TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in regulating innate and adaptive immunity, inflammation, and cell survival. TAK1 is a key signaling node downstream of various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R)[1]. Upon activation by stimuli such as TNF-α, IL-1β, or lipopolysaccharide (LPS), TAK1 phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) like JNK and p38[1]. This leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and cell survival genes. Due to its central role in these pathways, TAK1 has emerged as a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders.
This compound: A Potent Kinase Inhibitor
This compound is a potent, ATP-competitive inhibitor of TAK1. It belongs to a class of 4-substituted 1H-pyrrolo[2,3-b]pyridine compounds. In biochemical assays, this compound has demonstrated significant inhibitory activity against TAK1.
Quantitative Data for this compound
| Parameter | Value | Kinase Target(s) | Assay Type | Reference |
| IC50 | 41 nM | TAK1 | Biochemical Kinase Assay | |
| IC50 | 98 nM | MAP4K2 | Biochemical Kinase Assay |
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating signaling from various upstream stimuli to downstream effector pathways.
References
Application Notes and Protocols for TAK1-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that plays a central role in mediating inflammatory and immune responses.[1][2] TAK1 is a key signaling node downstream of various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R).[3][4] Upon activation, TAK1 initiates signaling cascades that lead to the activation of major transcription factors such as NF-κB and AP-1, which in turn regulate the expression of a wide array of pro-inflammatory cytokines and chemokines.[3][4] Given its pivotal role in inflammation, TAK1 has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders and cancer.
TAK1-IN-4 is a small molecule inhibitor of TAK1. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its physicochemical properties, recommended protocols for cellular assays, and diagrams of the relevant signaling pathways and experimental workflows. While specific biochemical potency data for this compound is not publicly available, the provided protocols are based on established methodologies for other well-characterized TAK1 inhibitors and can be adapted accordingly.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.35 g/mol |
| CAS Number | 1570374-32-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO at 83.33 mg/mL (257.71 mM) with the aid of ultrasonication.[5] |
| Storage Conditions | Store the solid compound at 4°C, protected from light. Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] |
Mechanism of Action
TAK1 is a central kinase in signaling pathways that lead to the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK.[1][3] Upon stimulation by pro-inflammatory cytokines like TNFα or IL-1β, or by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex and MAPKKs (MKK3/4/6/7). TAK1 is a key upstream kinase that phosphorylates and activates both IKKs and MKKs.[1][4][6] The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB transcription factor (a heterodimer of p65 and p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Simultaneously, the activation of MKKs leads to the phosphorylation and activation of p38 and JNK, which in turn activate other transcription factors like AP-1.[1][6]
This compound, as a TAK1 inhibitor, is expected to block these downstream signaling events by preventing the catalytic activity of TAK1.
Signaling Pathway Diagram
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data of Representative TAK1 Inhibitors
| Inhibitor | TAK1 IC₅₀ (nM) | Assay Type | Reference |
| Takinib | ~10 | Radiometric Kinase Assay | [7] |
| HS-276 | 2.5 | Biochemical Assay | [8] |
| NG25 | 149 | Biochemical Enzyme Assay | [2][9] |
| 5Z-7-Oxozeaenol | ~10-30 | Various Biochemical Assays | [1] |
Experimental Protocols
The following protocols are generalized for the use of TAK1 inhibitors in cell culture and should be optimized for your specific cell type and experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.23 mg of this compound in 1 mL of DMSO.
-
Vortex and/or sonicate the solution to ensure complete dissolution.[5]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
General Cell Culture Treatment Workflow
Caption: General workflow for cell culture experiments using this compound.
Western Blot Analysis of TAK1 Signaling Pathways
This protocol allows for the assessment of the phosphorylation status of key downstream targets of TAK1, such as p65 (NF-κB) and JNK/p38 (MAPK).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Cytokine Release Assay
This assay measures the production and secretion of pro-inflammatory cytokines, which are downstream products of TAK1 signaling.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) or a multiplex cytokine array kit
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after the desired treatment and stimulation period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA or multiplex cytokine assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of cytokines in each sample based on a standard curve.
Cell Viability Assay
This assay determines the cytotoxic effects of this compound on the cells.
Materials:
-
Cells cultured in a 96-well plate
-
MTT, MTS, or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay Example):
-
After treatment with this compound for the desired duration, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Recommended Starting Concentrations and Treatment Times
The optimal concentration of this compound and the treatment duration will vary depending on the cell type and the specific experimental goals. Based on data from other TAK1 inhibitors, a good starting point for concentration ranges from 100 nM to 10 µM .[10][11] Pre-treatment times of 1-2 hours before stimulation are commonly used. Stimulation times can range from 15 minutes to 24 hours depending on the endpoint being measured (e.g., short times for phosphorylation events, longer times for cytokine production or cell viability). It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Potential Off-Target Effects and Considerations
While this compound is described as a TAK1 inhibitor, it is important to consider potential off-target effects, as is the case with most small molecule inhibitors. The selectivity profile of this compound across the kinome is not publicly available. Researchers should be aware that some TAK1 inhibitors have been shown to inhibit other kinases, which could lead to confounding results.[2] It is advisable to include appropriate controls, such as using multiple TAK1 inhibitors with different chemical scaffolds or using genetic approaches like siRNA or CRISPR to validate key findings.
Conclusion
This compound is a valuable tool for investigating the role of TAK1 in various biological processes. By utilizing the information and protocols provided in these application notes, researchers can effectively design and execute experiments to elucidate the function of TAK1 in their specific models. Careful optimization of experimental conditions and consideration of potential off-target effects will be crucial for obtaining robust and reliable data.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The kinase TAK1 integrates antigen and cytokine receptor signaling for T cell development, survival and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell viability and proliferation measurement [takarabio.com]
Recommended concentration of TAK1-IN-4 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TAK1-IN-4, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), in various experimental settings. The following protocols and recommendations are based on available data for TAK1 inhibitors and are intended to serve as a starting point for your research.
Introduction to this compound
This compound, also known as Compound 14, is a small molecule inhibitor of TAK1, a key serine/threonine kinase in the MAP3K family. TAK1 is a critical signaling node downstream of various cellular stimuli, including cytokines like TNF-α and IL-1β, as well as Toll-like receptor (TLR) ligands. Its activation triggers downstream signaling cascades, most notably the NF-κB and MAPK (JNK and p38) pathways, which are pivotal in regulating inflammation, immune responses, cell survival, and apoptosis. Dysregulation of the TAK1 signaling pathway is implicated in numerous diseases, including inflammatory disorders and cancer, making TAK1 a compelling target for therapeutic intervention.
Recommended Concentrations for Experiments
Due to limited publicly available data specifically for this compound, the following concentration ranges are recommended based on studies with other well-characterized TAK1 inhibitors such as Takinib, NG25, and 5Z-7-oxozeaenol. It is strongly advised that researchers perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.
In Vitro Applications
| Application | Recommended Concentration Range | Notes |
| Biochemical Assays (Kinase Assays) | 1 - 100 nM | The IC50 value for TAK1 inhibitors can vary. Starting with a broad range is recommended. |
| Cell-Based Assays (e.g., Western Blot, Reporter Assays) | 100 nM - 10 µM | Effective concentrations in cellular assays are typically higher than in biochemical assays due to cell permeability and other factors. A common starting point is 1 µM. |
| Cell Viability/Cytotoxicity Assays | 1 µM - 20 µM | The cytotoxic effects of TAK1 inhibition can be cell-type dependent and may be enhanced in combination with other agents like TNF-α. |
In Vivo Applications
| Application | Recommended Dosage Range | Administration Route | Notes |
| Mouse Xenograft Models | 10 - 100 mg/kg | Oral gavage or intraperitoneal injection | Dosing frequency and vehicle formulation should be optimized based on the specific animal model and experimental design. |
| Inflammatory Models (e.g., Arthritis) | 10 - 50 mg/kg | Oral gavage or intraperitoneal injection | Daily administration is often employed in these models. |
Signaling Pathways
TAK1 plays a central role in relaying signals from various cell surface receptors to downstream effector pathways. The following diagrams illustrate the canonical TAK1 signaling pathways.
Application Note: Assessing Cell Viability Following Treatment with a TAK1 Inhibitor (TAK1-IN-4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central node in various signaling pathways.[1][2][3] TAK1 is activated by a range of stimuli, including proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as ligands for Toll-like receptors (TLRs).[2][3][4] Upon activation, TAK1 mediates downstream signaling cascades, primarily the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which include c-Jun N-terminal kinase (JNK) and p38.[4][5][6] These pathways are essential for regulating inflammation, immunity, and cell survival.[3]
Due to its crucial role in promoting cell survival and inhibiting apoptosis, TAK1 has emerged as a significant therapeutic target in oncology and inflammatory diseases.[6][7] Inhibition of TAK1 can disrupt pro-survival signals, leading to apoptosis, particularly in cancer cells that are dependent on these pathways.[6][8] This application note provides a detailed protocol for assessing the effect of a specific TAK1 inhibitor, TAK1-IN-4, on cell viability using a tetrazolium salt-based colorimetric assay (XTT). The XTT assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.[9][10]
Signaling Pathway and Mechanism of Action
TAK1 activation is a multi-step process initiated by ligand binding to receptors like TNFR1 or IL-1R. This triggers the recruitment of adaptor proteins and E3 ligases, such as TRAF2, TRAF5, or TRAF6, which catalyze the formation of K63-linked polyubiquitin chains.[4][6][11] These chains serve as a scaffold to recruit the TAK1 complex, which consists of TAK1 and TAK1-binding proteins (TABs).[4][6] This recruitment leads to the autophosphorylation and activation of TAK1, which then phosphorylates downstream targets like the IκB kinase (IKK) complex and MAPK kinases (MKKs), ultimately activating NF-κB and MAPK (JNK/p38) signaling to promote the transcription of pro-survival and inflammatory genes.[4][5][7] this compound is a small molecule inhibitor designed to block the kinase activity of TAK1, thereby preventing the activation of these downstream survival pathways and inducing cell death.
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., Colon, Lung, Mantle Cell Lymphoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates, sterile
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit (containing XTT reagent and an electron coupling reagent, e.g., PMS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm and a reference wavelength of 630-690 nm
Experimental Protocol: XTT Cell Viability Assay
This protocol outlines the steps to determine the effect of this compound on the viability of a selected cancer cell line.
Caption: General workflow for the XTT cell viability assay.
I. Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
II. Compound Treatment
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a vehicle control by diluting DMSO in the medium to the same final concentration as in the highest this compound treatment group (typically ≤ 0.1%).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
III. XTT Assay and Data Acquisition
-
Near the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron coupling reagent.
-
Add 50 µL of the freshly prepared XTT working solution to each well, including the background control wells.[9]
-
Gently mix the contents by tapping the plate.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may require optimization depending on the cell type and metabolic rate.
-
Measure the absorbance of the soluble orange formazan product at 450 nm using a microplate reader.[9] A reference wavelength between 630 nm and 690 nm is recommended to subtract background absorbance.[9]
IV. Data Analysis
-
Subtract the average absorbance value of the media-only background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Data Presentation
The results of the cell viability assay can be summarized to show the dose-dependent effect of this compound.
Table 1: Effect of this compound on Cell Viability of a Human Colon Cancer Cell Line (e.g., SW620) after 48-hour treatment.
| This compound Conc. (nM) | Mean Absorbance (450nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.231 | 0.091 | 98.2% |
| 10 | 1.098 | 0.075 | 87.6% |
| 30 | 0.882 | 0.062 | 70.3% |
| 50 | 0.655 | 0.051 | 52.2% |
| 80 | 0.412 | 0.039 | 32.9% |
| 100 | 0.299 | 0.031 | 23.8% |
| 500 | 0.105 | 0.015 | 8.4% |
| 1000 | 0.061 | 0.011 | 4.9% |
Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary based on the cell line, inhibitor potency, and experimental conditions. The presented data are modeled after published findings showing TAK1 inhibitors can have IC₅₀ values in the nanomolar range.[12]
Discussion
The results from this assay will demonstrate the cytotoxic or cytostatic effects of this compound on the chosen cell line. A dose-dependent decrease in cell viability, as illustrated in Table 1, indicates that this compound effectively inhibits cell proliferation or induces cell death. The calculated IC₅₀ value provides a quantitative measure of the compound's potency.
It is important to note that some studies have shown that the cytotoxic effects of TAK1 inhibition are significantly enhanced in the presence of inflammatory stimuli like TNF-α.[8][13] Therefore, a potential follow-up experiment could involve co-treatment of cells with this compound and a sub-lethal dose of TNF-α to assess synergistic effects. Further experiments, such as Annexin V/PI staining for apoptosis or Western blotting for downstream signaling markers (e.g., phospho-IκBα, phospho-p38), can be performed to elucidate the specific mechanism of cell death induced by TAK1 inhibition.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 12. Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of the TAK1 Complex Using TAK1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in a multitude of cellular processes, including inflammatory responses, immunity, cell survival, and apoptosis.[1][2][3] TAK1 integrates signals from various stimuli such as tumor necrosis factor-α (TNFα), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1][2][4] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][5]
The core of the active TAK1 complex consists of TAK1 and TAK1-binding proteins (TAB) 1, 2, and 3.[1][2][4][6] TAB1 constitutively binds to the N-terminal kinase domain of TAK1, while TAB2 and TAB3 are recruited to the C-terminus upon cellular stimulation, often through binding to K63-linked polyubiquitin chains.[1][6][7] This assembly is crucial for the autophosphorylation and subsequent activation of TAK1.[2][7]
TAK1-IN-4 is a chemical probe designed to target TAK1. While specific data on its use in immunoprecipitation is emerging, such probes can be invaluable tools for isolating and studying the TAK1 complex. This document provides detailed protocols and application notes for the immunoprecipitation of the endogenous TAK1 complex, with a focus on how a tool like this compound could be integrated into the workflow to potentially stabilize the complex or isolate specific functional states.
TAK1 Signaling Pathway
The TAK1 signaling cascade is initiated by a variety of upstream signals, leading to the activation of NF-κB and MAPK pathways.
Caption: TAK1 Signaling Pathway Overview.
Experimental Workflow for Immunoprecipitation
The following diagram outlines the general workflow for the immunoprecipitation of the TAK1 complex.
Caption: Immunoprecipitation Workflow.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate Protein Concentration | 1 - 2 mg/mL | Optimal concentration may vary depending on cell type and TAK1 expression levels. |
| This compound Concentration | To be determined empirically (e.g., 1-10 µM) | The optimal concentration should be determined by a dose-response experiment. |
| This compound Incubation Time | 30 min - 2 hours | Time may need optimization based on the probe's mechanism of action. |
| Primary Antibody (Anti-TAK1) | 1-5 µg per 1 mg of lysate | Refer to the antibody datasheet for specific recommendations.[8] |
| Protein A/G Beads | 20-30 µL of slurry per IP reaction | The bead volume may need to be adjusted based on the antibody isotype and amount. |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 10 cm plate | Ensure complete cell coverage. |
| Wash Buffer Volume | 0.5 - 1.0 mL per wash | Perform at least 3-5 washes to reduce background. |
| Elution Buffer Volume | 20-50 µL | Use a minimal volume to ensure a concentrated sample. |
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Lysate Preparation
This protocol describes the preparation of cell lysates suitable for the immunoprecipitation of the TAK1 complex.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/mL leupeptin. Protease and phosphatase inhibitor cocktails should be added fresh.
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture dishes.
-
Stimulate cells with the desired agonist (e.g., TNFα, IL-1β) for the appropriate time to activate the TAK1 pathway. An unstimulated control should always be included.
-
(Optional) If using this compound, add the probe to the cell culture medium at the desired concentration and incubate for the determined time prior to harvesting.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer to the plate.
-
Incubate the plate on ice for 5 minutes.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Immunoprecipitation of the TAK1 Complex
This protocol details the procedure for immunoprecipitating the TAK1 complex from the prepared cell lysate.
Materials:
-
Cleared cell lysate (from Protocol 1)
-
Anti-TAK1 antibody (a validated antibody for IP is crucial)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (same as Lysis Buffer, or a more stringent buffer if high background is an issue)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a sufficient volume of cell lysate (e.g., 1 mg of total protein), add an appropriate amount of Protein A/G beads.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the recommended amount of anti-TAK1 antibody.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C to allow the formation of the antibody-antigen complex.
-
Add the appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 0.5-1.0 mL of ice-cold Wash Buffer.
-
Repeat the pelleting and resuspension steps for a total of 3-5 washes.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add 20-50 µL of 2X SDS-PAGE sample buffer directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them for subsequent analysis.
-
Pellet the beads and transfer the supernatant containing the eluted TAK1 complex to a new tube.
-
Protocol 3: Downstream Analysis by Western Blot
This protocol describes the analysis of the immunoprecipitated TAK1 complex by Western blotting.
Materials:
-
Eluted immunoprecipitated sample (from Protocol 2)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TAK1, anti-TAB1, anti-TAB2, anti-phospho-TAK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-TAK1, anti-TAB1, anti-TAB2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the immunoprecipitation and analysis of the TAK1 complex. The integration of a specific chemical probe like this compound has the potential to provide deeper insights into the dynamics and composition of this crucial signaling hub. Researchers are encouraged to optimize these protocols for their specific experimental systems and to consult the relevant literature for further information. The successful isolation and characterization of the TAK1 complex will undoubtedly contribute to a better understanding of its role in health and disease, and may pave the way for the development of novel therapeutic strategies.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of TAK–TAB Complex Activation through Ubiquitylation [imrpress.com]
- 8. selleckchem.com [selleckchem.com]
In Vivo Application of TAK1 Inhibitors in Mouse Models: Application Notes and Protocols
For researchers, scientists, and drug development professionals.
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling node in the inflammatory cascade. As a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, TAK1 is activated by a variety of pro-inflammatory stimuli, including tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[1][2][3] Upon activation, TAK1 initiates downstream signaling through the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK.[1][3][4] This leads to the transcription of numerous pro-inflammatory cytokines and chemokines, making TAK1 a compelling therapeutic target for a range of inflammatory diseases and certain cancers.[1][2][5]
This document provides detailed application notes and protocols for the in vivo use of a selective TAK1 inhibitor in mouse models. While the query specified "TAK1-IN-4," publicly available research extensively documents the use of a potent and selective TAK1 inhibitor known as takinib . The following protocols and data are based on the published research for takinib, which serves as a representative TAK1 inhibitor for in vivo studies.
TAK1 Signaling Pathway
The diagram below illustrates the central role of TAK1 in inflammatory signaling pathways. Upon ligand binding to receptors such as TNFR1 or IL-1R1, TAK1 is recruited and activated. Activated TAK1 then phosphorylates downstream kinases, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.[1][4][5]
Quantitative Data Presentation
The following tables summarize the quantitative data for the in vivo application of takinib in various mouse models.
Table 1: Dosage and Administration of Takinib in Mouse Models
| Mouse Model | Strain | Administration Route | Dosage | Dosing Frequency | Reference(s) |
| Collagen-Induced Arthritis (CIA) | DBA/1 | Intraperitoneal (i.p.) | 50 mg/kg | Daily | [6][7] |
| Hodgkin Lymphoma Xenograft | NSG | Oral Gavage | 50 mg/kg | Daily | [6] |
| Inflammatory Pain (CFA) | C57BL/6 | Not Specified | Not Specified | Daily (for 12 days) | [5] |
| Neuropathic Pain (CCI) | C57BL/6 | Not Specified | Not Specified | Daily (for 14 days) | [5] |
| Subarachnoid Hemorrhage (SAH) | Sprague-Dawley Rats | Intracerebroventricular (i.c.v) | 10 µg | Single dose | [8][9] |
Note: CFA = Complete Freund's Adjuvant; CCI = Chronic Constriction Injury.
Table 2: In Vivo Efficacy of Takinib in Mouse Models
| Mouse Model | Outcome Measures | Efficacy | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Clinical arthritis score, joint inflammation, pannus formation, cartilage damage, bone resorption. | Significant reduction in clinical score and joint pathology. | [6][7] |
| Hodgkin Lymphoma Xenograft | Tumor growth. | Slowed tumor growth. | [6] |
| Inflammatory Pain (CFA) | Mechanical and thermal hypersensitivity, pro-inflammatory cytokine levels in Dorsal Root Ganglia (DRG). | Significantly reduced hypersensitivity and expression of pro-inflammatory cytokines. | [5] |
| Neuropathic Pain (CCI) | Mechanical allodynia, mechanical hyperalgesia, pro-inflammatory cytokine levels in DRG. | Attenuated mechanical allodynia and hyperalgesia; reduced pro-inflammatory cytokine expression. | [5] |
| Subarachnoid Hemorrhage (SAH) | Neurological score, brain edema, neuronal apoptosis, microglial polarization. | Improved neurological function, reduced brain edema and apoptosis, suppressed M1 microglial polarization. | [8][9] |
Experimental Protocols
Protocol 1: Preparation and Administration of Takinib for In Vivo Studies
This protocol is based on the methods described for a collagen-induced arthritis model.[6][7]
Materials:
-
Takinib powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration (e.g., 27-gauge for i.p. injection)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% saline.
-
In a sterile tube, add the required volume of DMSO.
-
Add the required volume of PEG400 and vortex thoroughly.
-
Add the required volume of saline and vortex until a homogenous solution is formed.
-
-
Takinib Formulation:
-
Calculate the required amount of takinib based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Weigh the takinib powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the takinib powder completely. Vortex well.
-
Add the PEG400 to the dissolved takinib and vortex thoroughly.
-
Finally, add the saline to the mixture and vortex until the solution is clear and homogenous. Gentle warming or sonication may be used to aid dissolution if necessary.
-
The final concentration should be calculated to ensure the correct dose is administered in a suitable volume (e.g., 100 µL per 20 g mouse).
-
-
Administration:
-
For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the formulated takinib into the lower abdominal cavity.
-
For oral gavage, use a proper gavage needle to administer the solution directly into the stomach.
-
Administer the prepared solution to the mice according to the dosing schedule outlined in your experimental design (e.g., daily).
-
Safety Precautions:
-
Handle takinib and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Collagen-Induced Arthritis (CIA) Model and Takinib Treatment
This protocol provides a general framework for inducing arthritis in mice and assessing the therapeutic efficacy of takinib.
Experimental Workflow:
Procedure:
-
Induction of CIA:
-
On day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Monitoring and Treatment:
-
Monitor the mice daily for the onset of arthritis, which typically occurs between days 25 and 35.
-
Once clinical signs of arthritis are evident (e.g., paw swelling and redness), randomize the mice into treatment groups (e.g., vehicle control and takinib 50 mg/kg).
-
Administer takinib or vehicle daily via the chosen route (e.g., i.p. injection) until the experimental endpoint.
-
-
Efficacy Assessment:
-
Clinical Scoring: Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histology: At the endpoint, collect the joints, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion. Safranin O staining can be used to evaluate cartilage damage.
-
Cytokine Analysis: Collect blood serum or tissue homogenates to measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) using ELISA or multiplex assays.
-
Conclusion
The selective TAK1 inhibitor, takinib, has demonstrated significant therapeutic potential in various preclinical mouse models of inflammatory diseases and cancer. The provided protocols and data serve as a comprehensive guide for researchers planning to investigate the in vivo effects of TAK1 inhibition. Careful consideration of the experimental model, dosage, administration route, and relevant outcome measures is crucial for obtaining robust and reproducible results. These application notes should facilitate the successful implementation of in vivo studies involving TAK1 inhibitors.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Takinib inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1-dependent NLRP3 inflammasome signaling pathway [frontiersin.org]
Application Notes and Protocols for TAK1-IN-4 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TAK1-IN-4, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), in primary cell culture experiments. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes based on available research.
Introduction to TAK1 and this compound
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central signaling node in various cellular processes.[1] It plays a vital role in mediating inflammatory and immune responses by activating downstream pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, including p38 and JNK.[1][2] Dysregulation of TAK1 signaling is implicated in numerous inflammatory diseases and cancers, making it a significant therapeutic target.[1][3]
This compound is a specific inhibitor of TAK1, offering a powerful tool to investigate the physiological and pathological roles of TAK1 signaling in various primary cell types. By inhibiting TAK1, this compound can modulate inflammatory responses, induce apoptosis in certain cancer cells, and influence cell differentiation and survival.[3][4]
Mechanism of Action
TAK1 is typically activated by a range of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as ligands for Toll-like receptors (TLRs).[1] Upon activation, TAK1 forms a complex with TAK1-binding proteins (TABs) and subsequently phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and MAPK kinases (MKKs).[2][5]
-
NF-κB Pathway: Activation of the IKK complex by TAK1 leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors to translocate to the nucleus and initiate the expression of genes involved in inflammation, cell survival, and immune responses.[2][6]
-
MAPK Pathways: TAK1 also activates MKKs, which in turn phosphorylate and activate p38 MAPK and c-Jun N-terminal kinase (JNK).[2][5] These pathways regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.
This compound exerts its effects by binding to TAK1 and inhibiting its kinase activity, thereby preventing the phosphorylation and activation of its downstream targets. This leads to the suppression of both NF-κB and MAPK signaling pathways.
Key Applications in Primary Cell Cultures
Based on studies with various TAK1 inhibitors, this compound is expected to have the following applications in primary cell cultures:
-
Inhibition of Inflammatory Responses: Treatment of primary immune cells (e.g., macrophages, neutrophils) with TAK1 inhibitors has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β upon stimulation with agents like lipopolysaccharide (LPS).[7][8]
-
Induction of Apoptosis in Cancer Cells: In primary cancer cells, such as those from multiple myeloma, inhibition of TAK1 can disrupt pro-survival signals and induce apoptosis.[4]
-
Modulation of Cell Differentiation: TAK1 signaling is involved in the differentiation of various cell types. For instance, TAK1 inhibitors have been shown to affect the differentiation of osteoclasts.
-
Investigation of Signaling Pathways: this compound can be used as a specific tool to dissect the role of the TAK1 signaling nexus in various cellular responses in primary cell models.
Data Presentation
The following tables summarize quantitative data from studies using TAK1 inhibitors in different primary cell types. Note that the specific inhibitor and experimental conditions may vary.
Table 1: Effect of TAK1 Inhibition on Cell Viability in Primary Cancer Cells
| Cell Type | Inhibitor | Concentration | Treatment Duration | Effect on Viability | Reference |
| Primary Multiple Myeloma Cells | LLZ | 1 µM, 5 µM | 48 hours | Dose-dependent decrease | [4] |
Table 2: Effect of TAK1 Inhibition on Cytokine Secretion in Primary Immune Cells
| Cell Type | Stimulant | Inhibitor | Concentration | Treatment Duration | Cytokine | % Inhibition (approx.) | Reference |
| Human Macrophages (differentiated THP-1) | LPS + IFNγ | Takinib | 10 µM | 24 hours | TNF | >90% | |
| Human Macrophages (differentiated THP-1) | LPS + IFNγ | Takinib | 10 µM | 24 hours | IL-6 | >90% | [8] |
| Human Macrophages (differentiated THP-1) | LPS + IFNγ | Takinib | 10 µM | 24 hours | IL-1β | >90% | [8] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Pam3CSK4 | Kinase-inactive TAK1 | N/A | 8 hours | IL-6 | ~80% | [7][9] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Pam3CSK4 | Kinase-inactive TAK1 | N/A | 8 hours | TNF | ~70% | [7][9] |
Table 3: Effect of TAK1 Inhibition on Signaling Pathway Activation
| Cell Type | Stimulant | Inhibitor | Concentration | Time Point | Pathway Component | Effect | Reference |
| Human Podocytes | TGF-β1 | LLZ16409-2 | 0.2-1 µM | 20 minutes | p-p38 | Dose-dependent inhibition | [10] |
| Human Podocytes | TGF-β1 | LLZ16409-2 | 0.2-1 µM | 20 minutes | p-JNK | Dose-dependent inhibition | [10] |
| Mouse Neutrophils | LPS | TAK1 deletion | N/A | 15-60 minutes | p-IKKα/β | Enhanced phosphorylation | [11][12] |
| Mouse Neutrophils | LPS | TAK1 deletion | N/A | 15-60 minutes | p-p38 | Enhanced phosphorylation | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Example: For a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: ~323.35 g/mol ) in 309.26 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.
Protocol 2: General Protocol for Treating Primary Cells with this compound
-
Cell Seeding: Plate primary cells in appropriate culture vessels and media. The seeding density will depend on the cell type and the specific assay to be performed. Allow cells to adhere and stabilize overnight or as required.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24-48 hours for viability or cytokine assays). The optimal incubation time should be determined empirically for each cell type and experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays, western blotting for signaling proteins, or ELISA/multiplex assays for cytokine quantification.
Protocol 3: Western Blot Analysis of TAK1 Pathway Activation
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., TNF-α, LPS), wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of TAK1, IKKα/β, p38, JNK, and IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: TAK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Treatment.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAK1 negatively regulates NF-κB and p38 MAP kinase activation in Gr-1+CD11b+ neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Flow Cytometry Analysis Following TAK1-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and cell survival pathways.[1][2] It plays a pivotal role in the activation of NF-κB and MAPK signaling cascades in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[3] Dysregulation of TAK1 signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[4]
TAK1-IN-4 is a potent inhibitor of TAK1. By blocking the kinase activity of TAK1, this compound is expected to modulate downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in susceptible cell populations. These cellular responses can be effectively quantified using flow cytometry, a powerful technique for single-cell analysis.
These application notes provide detailed protocols for assessing the effects of this compound on apoptosis and cell cycle distribution using flow cytometry. Representative data is presented to illustrate the expected outcomes of TAK1 inhibition.
Data Presentation
Note: The following quantitative data is representative of the effects of a potent TAK1 inhibitor and is provided for illustrative purposes. Specific results for this compound may vary depending on the cell line, experimental conditions, and other factors.
Table 1: Dose-Response of this compound on Apoptosis Induction
| Concentration of this compound (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | 2.5 | 1.8 | 4.3 |
| 10 | 5.2 | 2.1 | 7.3 |
| 50 | 12.8 | 4.5 | 17.3 |
| 100 | 25.6 | 8.9 | 34.5 |
| 500 | 40.1 | 15.2 | 55.3 |
Data represents the percentage of cells in each quadrant after 24 hours of treatment.
Table 2: Time-Course of Apoptosis Induction with this compound (100 nM)
| Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 | 2.3 | 1.5 | 3.8 |
| 6 | 8.7 | 3.2 | 11.9 |
| 12 | 18.9 | 6.8 | 25.7 |
| 24 | 25.6 | 8.9 | 34.5 |
| 48 | 32.4 | 18.7 | 51.1 |
Table 3: Dose-Response of this compound on Cell Cycle Distribution
| Concentration of this compound (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| 0 (Vehicle Control) | 45.2 | 30.1 | 24.7 | 2.1 |
| 10 | 48.9 | 28.5 | 22.6 | 3.5 |
| 50 | 55.3 | 25.4 | 19.3 | 8.7 |
| 100 | 65.8 | 18.2 | 16.0 | 15.9 |
| 500 | 72.1 | 10.5 | 17.4 | 28.6 |
Data represents the percentage of cells in each phase of the cell cycle after 48 hours of treatment.
Experimental Protocols
Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 6, 12, 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution based on DNA content, which is stained with propidium iodide.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: TAK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated TAK1 augments tumor growth and metastatic capacities of ovarian cancer cells through activation of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Apoptosis: A Guide to Studying Cell Death Pathways with TAK1-IN-4
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in cellular signaling, regulating inflammation, immunity, and cell survival. Emerging evidence highlights TAK1 as a key suppressor of apoptosis. Inhibition of TAK1, therefore, presents a powerful tool to investigate and potentially induce programmed cell death. This document provides detailed application notes and experimental protocols for utilizing TAK1-IN-4, a potent TAK1 inhibitor, to study apoptosis pathways. The provided methodologies cover cell viability assays, apoptosis detection by flow cytometry, and western blot analysis of key apoptotic markers.
Introduction
Under normal physiological conditions, TAK1 is activated by various stimuli, including tumor necrosis factor-alpha (TNF-α), and subsequently activates downstream pro-survival pathways such as NF-κB and JNK/p38 MAPKs.[1][2] This activation cascade effectively blocks the induction of apoptosis. The mechanism of this pro-survival function involves the prevention of RIPK1 (Receptor-Interacting Protein Kinase 1) activation, a key mediator of both apoptosis and necroptosis.[3][4] Inhibition of TAK1 kinase activity removes this suppressive signal, unleashing RIPK1 to initiate a caspase-dependent apoptotic cascade, particularly in the presence of a co-stimulus like TNF-α.[3][5] This makes TAK1 inhibitors like this compound invaluable chemical probes for dissecting the molecular wiring of apoptosis and for identifying potential therapeutic strategies in diseases characterized by apoptosis evasion, such as cancer.
Data Presentation
The following tables summarize quantitative data from studies using TAK1 inhibitors to induce apoptosis. While specific data for this compound is emerging, the data from analogous potent TAK1 inhibitors like takinib and 5Z-7-oxozeaenol provide a strong predictive framework for its application.
Table 1: Cellular Viability upon TAK1 Inhibition
| Cell Line | TAK1 Inhibitor | Concentration | Co-treatment | Incubation Time | % Cell Viability | Reference |
| MDA-MB-231 | takinib | 10 µM | TNF-α (30 ng/mL) | 24 h | <20% | [6] |
| RA FLS | takinib | 1 µM | TNF-α | 48 h | ~67% (caspase induction) | [7] |
| BMDM | TAKI | 100 nM | LPS (100 ng/mL) | 6 h | ~40% | [8] |
| A549 | 5Z-7-oxozeaenol | 5 µM | Hyperthermia | 24 h | ~30% | |
| HeLa | 5Z-7-oxozeaenol | 0.5 µM | Doxorubicin | 48 h | Significantly decreased |
Table 2: Apoptosis Induction by TAK1 Inhibition
| Cell Line | TAK1 Inhibitor | Concentration | Co-treatment | Incubation Time | % Apoptotic Cells (Annexin V+) | Reference |
| A549 | 5Z-7-oxozeaenol | 5 µM | Hyperthermia | 24 h | ~60% | [9] |
| Neuroblastoma | 5Z-7-oxozeaenol | 1 µM | Doxorubicin | 48 h | Significantly increased | [10] |
| BMDM | TAKI | 100 nM | LPS (100 ng/mL) | 6 h | Significantly increased | [11] |
Signaling Pathways and Experimental Workflow
TAK1-Mediated Apoptosis Signaling Pathway
Inhibition of TAK1 disrupts the pro-survival signaling cascade initiated by stimuli such as TNF-α. This leads to the activation of RIPK1, which then forms a complex with FADD and Pro-caspase-8, known as the ripoptosome. This complex facilitates the cleavage and activation of Caspase-8, which in turn activates downstream effector caspases like Caspase-3, ultimately leading to the execution of apoptosis.
Caption: TAK1 signaling pathway in apoptosis.
Experimental Workflow for Studying Apoptosis
The following diagram outlines the general workflow for investigating the pro-apoptotic effects of this compound.
Caption: Experimental workflow for apoptosis studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and untreated control.
-
If applicable, add co-treatment (e.g., TNF-α at a final concentration of 10-100 ng/mL).
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (and co-stimulus if required) as described in Protocol 1 for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting the cleavage of key apoptotic proteins.
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound is a valuable pharmacological tool for elucidating the intricate signaling pathways governing apoptosis. The protocols outlined in this document provide a robust framework for researchers to investigate the pro-apoptotic effects of TAK1 inhibition in various cellular contexts. By combining cell viability assays, flow cytometry, and western blotting, a comprehensive understanding of how TAK1 orchestrates cell fate decisions can be achieved, potentially paving the way for novel therapeutic interventions.
References
- 1. oncotarget.com [oncotarget.com]
- 2. A TAK1 Signaling Pathway Critically Regulates Myocardial Survival and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibition leads to RIPK1-dependent apoptosis in immune-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.icr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating TAK1-IN-4 in Combination with Other Kinase Inhibitors
Disclaimer: As of the latest update, "TAK1-IN-4" is not a designated name for a commercially available or widely documented specific small molecule inhibitor of TAK1 in publicly accessible scientific literature. The following Application Notes and Protocols are based on the established principles of TAK1 (Transforming Growth Factor-β-Activated Kinase 1) inhibition and utilize representative data from published studies on well-characterized TAK1 inhibitors such as NG25 and 5Z-7-oxozeaenol. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret experiments involving the combination of a TAK1 inhibitor with other kinase inhibitors.
Introduction: TAK1 as a Therapeutic Target
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in multiple intracellular signaling pathways.[1][2] Activated by a wide range of stimuli including pro-inflammatory cytokines (e.g., TNFα, IL-1β), Toll-like receptor (TLR) ligands, and genotoxic stress, TAK1 is essential for the activation of the NF-κB and MAPK (p38, JNK) signaling cascades.[3][4][5] These pathways are fundamental in regulating inflammation, immunity, cell survival, and apoptosis.[6]
Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous diseases, including inflammatory disorders and various cancers.[7] In oncology, TAK1-mediated activation of NF-κB and MAPK pathways often promotes pro-survival signals, contributing to tumor growth, metastasis, and resistance to therapy.[2][8] Consequently, inhibiting TAK1 has emerged as a promising therapeutic strategy to suppress these survival mechanisms and sensitize cancer cells to other treatments.[9]
Application Note 1: Rationale for Combination Therapy
The inhibition of a single kinase is often insufficient for durable therapeutic responses due to the activation of compensatory signaling pathways or pre-existing resistance mechanisms. Combining a TAK1 inhibitor with other targeted agents can offer a powerful synergistic effect.
The primary rationales for combining TAK1 inhibitors with other kinase inhibitors include:
-
Overcoming Chemoresistance: Many conventional chemotherapies, such as DNA-damaging agents, inadvertently activate pro-survival signaling pathways, including NF-κB, as a cellular stress response.[8] TAK1 is a critical mediator of this stress-induced survival signal.[9] Co-administration of a TAK1 inhibitor can block this adaptive resistance, thereby enhancing the cytotoxic effects of the chemotherapeutic agent.
-
Targeting Parallel Survival Pathways: Cancer cells often rely on multiple redundant pathways for survival and proliferation. While a primary therapy might effectively block one pathway, another can compensate. Combining a TAK1 inhibitor with an inhibitor of a parallel pro-survival pathway (e.g., PI3K/AKT/mTOR) can create a synthetic lethal interaction, leading to more profound and durable cancer cell death.
-
Modulating the Tumor Microenvironment: TAK1 plays a significant role in both tumor cells and the surrounding stromal and immune cells.[2] For instance, TAK1 inhibition can reduce the differentiation and viability of bone-degrading osteoclasts in multiple myeloma, addressing both the malignancy and its associated bone disease.[9]
Caption: TAK1 is a central kinase in pro-survival and inflammatory signaling.
Application Note 2: Preclinical Evidence for TAK1 Inhibitor Combinations
Studies in multiple myeloma (MM) provide a strong preclinical model for the synergistic potential of TAK1 inhibitors. The DNA-damaging agent melphalan is a standard-of-care chemotherapy for MM, but its efficacy can be limited by treatment-induced activation of TAK1-NF-κB signaling.
Data Presentation
The following tables summarize data from a study where the TAK1 inhibitors NG25 and 5Z-7-oxozeaenol were combined with melphalan in MM cell lines.[9]
Table 1: Synergistic Cytotoxicity of TAK1 Inhibitors with Melphalan in Multiple Myeloma Cell Lines
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination Index (CI)* | Effect |
|---|---|---|---|---|
| INA-6 | Melphalan | ~5 µM | - | - |
| NG25 | ~250 nM | - | - | |
| Melphalan + NG25 (100 nM) | ~1.5 µM | < 1 | Synergistic | |
| ANBL-6 | Melphalan | ~10 µM | - | - |
| 5Z-7-oxozeaenol | ~100 nM | - | - |
| | Melphalan + 5Z-7-oxozeaenol (50 nM) | ~4 µM | < 1 | Synergistic |
*Combination Index (CI) is a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data are representative based on published findings.[9]
Table 2: Effect of TAK1 Inhibition on Melphalan-Induced Signaling in MM Cells
| Treatment | p-TAK1 (Thr184/187) | p-p65 (NF-κB) | p-p38 (MAPK) | Cleaved Caspase-3 (Apoptosis) |
|---|---|---|---|---|
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| Melphalan (5 µM) | Increased | Increased | Increased | Slightly Increased |
| NG25 (100 nM) | Baseline | Baseline | Baseline | Slightly Increased |
| Melphalan (5 µM) + NG25 (100 nM) | Blocked | Blocked | Blocked | Strongly Increased |
Data are summarized from western blot analyses described in the literature.[9] The combination treatment blocks the pro-survival signaling (p-p65, p-p38) induced by melphalan and strongly enhances the apoptotic response (cleaved caspase-3).
Caption: Logic of combining TAK1 inhibitors with DNA-damaging agents.
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies (Dose-Response Matrix)
This protocol outlines a method to assess the synergistic cytotoxic effects of this compound and another kinase inhibitor using a dose-response matrix and a luminescence-based cell viability assay (e.g., CellTiter-Glo®).[10]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound and second kinase inhibitor, dissolved in DMSO
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Determine the optimal cell seeding density to ensure cells remain in the exponential growth phase for the duration of the experiment (typically 72 hours). Seed cells in 40 µL of complete medium per well in 384-well plates and incubate for 24 hours.
-
Drug Plate Preparation: Prepare serial dilutions of this compound (e.g., 8 concentrations) and the second inhibitor (e.g., 8 concentrations) in complete medium.
-
Combination Dosing: Using an automated liquid handler or multichannel pipette, add 10 µL of the drug dilutions to the cell plates to create an 8x8 dose-response matrix. Include wells for single-agent controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls (representing 100% viability) and calculate the percentage of inhibition for each drug concentration and combination.
Caption: General workflow for screening kinase inhibitor combinations.
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing how the drug combination affects TAK1 signaling pathways.
Materials:
-
6-well tissue culture plates
-
Drug-treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with single agents and the synergistic combination for a relevant time period (e.g., 1-24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis induced by the drug combination.
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with single agents and the combination for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Protocol 4: Data Analysis and Synergy Scoring
Analysis of the dose-response matrix data from Protocol 1 can be performed using specialized software to quantify synergy.[10][11]
-
Normalization: Raw data is normalized to positive (e.g., staurosporine) and negative (e.g., DMSO) controls to get percent inhibition.
-
Synergy Models:
-
Chou-Talalay Method: Calculates a Combination Index (CI) based on the Loewe additivity model.
-
Highest Single Agent (HSA) Model: Synergy is defined as an effect greater than the most effective single agent at the same concentration.
-
Bliss Independence Model: Compares the observed combination effect to the expected effect if the two drugs act independently.
-
-
Software Tools: Publicly available tools like SynergyFinder (R package or web application) can be used to process the dose-response matrix, calculate synergy scores using various models, and generate 2D and 3D synergy maps for visualization.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma | MDPI [mdpi.com]
- 9. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TAK1-IN-4 solubility issues in aqueous buffer
Welcome to the technical support center for TAK1-IN-4. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) kinase kinase family. It plays a crucial role in mediating inflammatory and stress responses. TAK1 is activated by various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). Upon activation, TAK1 phosphorylates and activates downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, leading to the transcription of inflammatory genes.[1][2][3][4] this compound exerts its effect by binding to the ATP-binding pocket of TAK1, thereby preventing its kinase activity and blocking downstream inflammatory signaling.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Its solubility is significantly higher in organic solvents like Dimethyl Sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in a suitable organic solvent before preparing working solutions in aqueous buffers.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?
A3: Direct dissolution of this compound in aqueous buffers is not recommended and will likely result in poor solubility and precipitation. Due to its hydrophobic nature, a stock solution in an organic solvent such as DMSO is necessary as an intermediate step.
Q4: How should I store this compound solutions?
A4: Solid this compound should be stored at 4°C, protected from light. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[5] Aqueous working solutions should be prepared fresh for each experiment and used immediately to avoid precipitation over time.[6]
Troubleshooting Guide: Solubility Issues in Aqueous Buffer
Issue 1: Precipitation occurs immediately upon diluting the DMSO stock solution into my aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This phenomenon is often referred to as "crashing out."
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in your working solution.
-
Optimize Dilution Method: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing.[6] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Warm the Buffer: Gently warm the aqueous buffer to room temperature or slightly above before adding the DMSO stock. Cold buffers can decrease the solubility of hydrophobic compounds.[6]
-
Increase DMSO Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO in the working solution. However, be mindful of potential solvent effects on your cells or assay.
-
Issue 2: The working solution appears cloudy or forms a precipitate over time.
-
Possible Cause: The solution is supersaturated, leading to time-dependent precipitation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions.[6]
-
Incorporate Solubilizing Agents: If compatible with your experimental setup, consider adding a small amount of a biocompatible surfactant like Tween-80 or a cyclodextrin such as SBE-β-CD to your aqueous buffer to enhance solubility.[7][8]
-
Check for Adsorption: Hydrophobic compounds can adsorb to the walls of plastic or glass containers. Use low-adhesion microcentrifuge tubes for preparing and storing your solutions.[6]
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note the absence of direct solubility data in standard aqueous buffers, highlighting the need for the preparation of stock solutions in an organic solvent.
| Solvent/Vehicle System | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (257.71 mM) | Ultrasonic treatment may be required. Hygroscopic DMSO can negatively impact solubility; use freshly opened DMSO.[5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (6.43 mM) | This formulation is intended for in vivo use.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, Tris, or cell culture medium)
-
Sterile microcentrifuge tube
-
Vortex mixer
-
-
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise.
-
Continue vortexing for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: TAK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Recommended workflow for preparing this compound aqueous working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
TAK1-IN-4 stability in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAK1-IN-T4, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of TAK1-IN-4 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a concentration of up to 83.33 mg/mL (257.71 mM) achievable with the assistance of ultrasonication.[1][2][3] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1][2][3]
Q2: How should I store this compound powder and its stock solutions for long-term stability?
A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years, protected from light.[4] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
Always protect the solutions from light.[1][2][4]
Q3: Can I store diluted working solutions of this compound?
A3: It is highly recommended to prepare working solutions for in vivo and in vitro experiments fresh on the day of use from a frozen stock.[1][2] Storing diluted solutions for extended periods is not advised as it may lead to degradation or precipitation of the compound, affecting experimental outcomes.
Q4: What are the primary downstream signaling pathways affected by this compound?
A4: TAK1 is a crucial kinase in several pro-inflammatory signaling pathways. By inhibiting TAK1, this compound primarily affects the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38.[3][5][6][7][8] This leads to the downstream inhibition of pro-inflammatory cytokine production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | - The final concentration of DMSO in the medium is too high. - The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% to avoid solvent toxicity and precipitation. - Perform a serial dilution of your stock solution to reach the desired final concentration. - Briefly warm the medium to 37°C and vortex gently to aid dissolution. |
| Inconsistent or no inhibitory effect observed. | - Improper storage leading to compound degradation. - Inaccurate concentration of the stock solution. - Insufficient pre-incubation time with the inhibitor. - Cell line may be resistant or have low TAK1 dependency. | - Review storage conditions and ensure they align with the recommendations (see FAQs). Use a fresh aliquot. - Verify the concentration of your stock solution. - Optimize the pre-incubation time. Typically, a 1-2 hour pre-incubation with this compound before stimulation is a good starting point. - Confirm TAK1 expression and its role in the signaling pathway of your specific cell line through literature search or preliminary experiments (e.g., Western blot for TAK1). |
| Cell toxicity observed at effective concentrations. | - The concentration of this compound is too high. - Off-target effects of the inhibitor. - High sensitivity of the cell line to the inhibitor or DMSO. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration. - Include a vehicle control (DMSO only) to assess the effect of the solvent on cell viability. - Consider using a different TAK1 inhibitor with a different selectivity profile if off-target effects are suspected. |
| Difficulty dissolving the compound in DMSO. | - The DMSO used may have absorbed moisture. - The compound may require energy to dissolve fully. | - Use a fresh, unopened vial of anhydrous, high-purity DMSO.[1][2][3] - Use an ultrasonic bath to aid dissolution.[1][2][3] Gentle warming can also be applied. |
Summary of Quantitative Data
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light.[4] |
| Powder | 4°C | 2 years | Protect from light.[4] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[1][2][4] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[1][2][4] |
Table 2: Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 83.33 mg/mL (257.71 mM) | Requires ultrasonication. Use of fresh, anhydrous DMSO is critical.[1][2][3] |
Detailed Experimental Protocols
Protocol 1: Inhibition of TNFα-induced NF-κB Activation in HeLa Cells followed by Western Blot
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of IκBα, a key step in NF-κB activation, in response to TNFα stimulation.
1. Cell Culture and Plating:
- Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed 0.5%.
- Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1 hour.
3. Stimulation:
- Stimulate the cells with 10 ng/mL of human TNFα for 15 minutes. Include an unstimulated control group.
4. Cell Lysis:
- Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
5. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
6. Western Blotting:
- Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
- Run the gel and transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A dose-dependent decrease in the phosphorylation of IκBα should be observed in cells pre-treated with this compound compared to the TNFα-stimulated vehicle control.
Protocol 2: In Vitro Kinase Assay for TAK1 Activity
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on TAK1 kinase activity.
1. Reagents and Buffers:
- Recombinant active TAK1/TAB1 complex.
- Kinase substrate (e.g., Myelin Basic Protein, MBP).
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[1]
- ATP solution.
- This compound dissolved in DMSO.
- ADP-Glo™ Kinase Assay kit (or similar).
2. Assay Procedure:
- Prepare serial dilutions of this compound in kinase assay buffer.
- In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).[1]
- Add 2 µL of recombinant TAK1/TAB1 enzyme to each well.[1]
- Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., MBP and ATP).[1]
- Incubate the plate at room temperature for 60 minutes.[1]
3. Detection:
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Read the luminescence on a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: TAK1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of this compound activity.
References
- 1. promega.com.cn [promega.com.cn]
- 2. In vitro kinase assay [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of TAK1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TAK1-IN-4, a representative inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The following information is designed to help address specific issues related to potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TAK1, and why is it a therapeutic target?
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that acts as a central hub for various signaling pathways.[1][2] It is activated by a wide range of stimuli, including proinflammatory cytokines like TNFα and IL-1β, Toll-like receptor (TLR) agonists, and growth factors like TGF-β.[1][3][4] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of major signaling cascades such as NF-κB and the MAPKs (p38 and JNK).[4][5][6] These pathways regulate inflammation, immunity, cell survival, and apoptosis.[7][8] Because of its integral role in mediating pro-inflammatory and survival signals, TAK1 is a significant therapeutic target for cancer and autoimmune diseases.[4][7]
Q2: I'm observing unexpected cell death in my experiments with this compound, even at concentrations that should be selective. Could this be an off-target effect?
This is a possibility that requires careful investigation. Unexpected phenotypes can arise from either on-target toxicity or off-target effects.
-
On-Target Toxicity: The inhibition of TAK1's pro-survival signaling (via NF-κB) can itself lead to apoptosis, especially in the presence of stimuli like TNFα.[7] This is an expected on-target effect.
-
Off-Target Effect: The compound may be inhibiting other kinases or proteins essential for cell survival. Kinase inhibitors that target the highly conserved ATP-binding pocket can have activity against multiple kinases.[9] For example, due to high sequence identity in the ATP-binding pocket, inhibitors of TAK1 may also show activity against Interleukin-1 Receptor-Associated Kinases 1 and 4 (IRAK-1/4).[10][11]
To distinguish between these possibilities, a rescue experiment or the use of a structurally different TAK1 inhibitor is recommended.
Q3: How can I experimentally determine the kinase selectivity profile of this compound?
The most direct method is to perform a kinase selectivity profiling assay. This involves screening your compound against a large panel of purified kinases (often representing a significant portion of the human kinome) to determine its inhibitory activity (e.g., IC50 value) against each.[12][13] This service is commercially available from several vendors. The results will reveal which kinases, other than TAK1, are inhibited by your compound and at what concentrations, providing a clear picture of its selectivity.
Q4: My results with this compound are inconsistent across different cell lines. What could be the cause?
Inconsistent results between cell lines can be attributed to several factors:
-
Differential Target Expression: The expression levels of TAK1 and its associated signaling proteins (TAB1, TAB2, etc.) may vary significantly between cell lines.
-
Cell-Type Specific Off-Target Effects: An off-target of this compound might be highly expressed or functionally critical in one cell line but not another, leading to a cell-specific phenotype.
-
Presence of Compensatory Pathways: Some cell lines may have redundant or compensatory signaling pathways that are activated upon TAK1 inhibition, masking the expected phenotype.[7]
It is advisable to quantify the expression of the target protein (TAK1) in your cell lines and consider performing off-target profiling in the most sensitive cell line to identify potential culprits.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Unexpected Phenotype (e.g., cell death, pathway activation) | Off-target effect | 1. Perform a Dose-Response Curve: Compare the concentration needed for the unexpected phenotype with the IC50 for TAK1 inhibition. A large discrepancy suggests an off-target effect.[14][15]2. Use a Structurally Unrelated Inhibitor: Test another known TAK1 inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is likely an off-target effect of this compound.[15]3. Conduct a Rescue Experiment: Overexpress a wild-type version of TAK1. If the phenotype is not reversed, it suggests the involvement of other targets. |
| No Effect at Expected Efficacious Concentration | Poor cellular permeability | Perform a cellular target engagement assay (e.g., Western blot for downstream p-p38 or p-JNK) to confirm that this compound is entering the cell and inhibiting its target. |
| Activation of an Unexpected Signaling Pathway | Off-target activation or pathway crosstalk | Profile the compound against a panel of kinases to identify unintended targets.[14] Map the activated pathway using phospho-specific antibodies to identify the upstream activator. |
Quantitative Data Summary
The following tables present hypothetical data for a representative TAK1 inhibitor, "this compound," to illustrate how to structure and interpret selectivity data.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | On-Target IC50 (nM) | Off-Target Panel IC50 (nM) | Selectivity (Fold) |
| TAK1 (On-Target) | 15 | - | - |
| IRAK4 | - | 450 | 30 |
| IRAK1 | - | 720 | 48 |
| p38α | - | 2,500 | 167 |
| ABL | - | >10,000 | >667 |
| SRC | - | >10,000 | >667 |
This table demonstrates that while this compound is most potent against TAK1, it shows some activity against IRAK family kinases at higher concentrations.
Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Western Blot for Downstream TAK1 Signaling
This protocol allows for the assessment of TAK1 inhibition in a cellular context by measuring the phosphorylation of downstream targets.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or RAW 264.7) and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNFα or 1 µg/mL LPS) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (load 20-30 µg of protein per lane) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, total p38, total JNK, and a loading control like β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This describes the general steps involved in a biochemical assay to determine inhibitor selectivity.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound to be tested across a range of concentrations (e.g., 10 µM to 0.1 nM).
-
-
Kinase Reaction:
-
In a multi-well plate, combine the purified kinase (e.g., TAK1, IRAK4, etc.), a suitable substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP).[16]
-
Add the diluted this compound or vehicle control to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-40 minutes).
-
-
Stopping the Reaction and Measuring Activity:
-
Stop the reaction, typically by adding a strong acid like phosphoric acid.
-
Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the remaining radioactivity on the filter paper using a scintillation counter. This value corresponds to the amount of phosphorylated substrate and thus the kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for each kinase tested.
-
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAK1 targeting by glucocorticoids determines JNK and IκB regulation in Toll-like receptor–stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TAK1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in experiments involving TAK1-IN-4, a potent TAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a crucial serine/threonine kinase that acts as a central node in several inflammatory signaling pathways.[1][2] It is activated by various stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1][3][4] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of major signaling cascades like NF-κB and mitogen-activated protein kinases (MAPKs), including JNK and p38.[1][4][5] By inhibiting TAK1, this compound effectively blocks these downstream inflammatory and pro-survival signals.
Q2: I am observing variable cell death (apoptosis) in my experiments. Why is this happening?
A2: The cellular outcome of TAK1 inhibition is highly context-dependent, which can lead to inconsistent results. Here's why you might be seeing variable levels of apoptosis:
-
Dual Role of TAK1: TAK1 plays a dual role in both promoting cell survival and mediating inflammatory responses.[6] Its inhibition can therefore have opposing effects depending on the cellular context. In many cancer cell lines, TAK1 inhibition, particularly in the presence of TNFα, can switch the cellular response from survival to apoptosis.[2][6]
-
Dependence on TNFα Signaling: The pro-apoptotic effect of TAK1 inhibition is often dependent on the presence of TNFα.[2][6] In the absence of TNFα, TAK1 inhibition alone may not be sufficient to induce significant cell death in many cell types.[6] Inconsistencies can arise from variable levels of endogenous TNFα production in your cell culture system.
-
Cell Type Specificity: Different cell types exhibit varying dependence on the TAK1 signaling pathway for survival. Some cancer cell lines are highly dependent on TAK1 for survival and are therefore more susceptible to apoptosis upon its inhibition.[6] The genetic background and the status of other survival pathways in your cells will influence the outcome.
Q3: My results with this compound are not consistent across different experimental batches. What could be the cause?
A3: Inconsistent results across batches can stem from several factors related to the compound's handling and the experimental setup:
-
Solubility and Stability: this compound has specific solubility and stability characteristics. Ensure you are following the recommended storage and handling instructions. The compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month), protected from light.[7][8] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[8]
-
Inconsistent TNFα Co-treatment: As mentioned, the effects of TAK1 inhibition can be strongly influenced by the presence of TNFα.[6] Ensure that if you are using TNFα co-treatment, the concentration and timing of administration are consistent across all experiments.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact cellular signaling pathways and the response to this compound. Maintaining consistent cell culture practices is critical.
Q4: Are there potential off-target effects of TAK1 inhibitors that I should be aware of?
A4: While this compound is designed to be a specific TAK1 inhibitor, it's important to consider the possibility of off-target effects, a phenomenon observed with other kinase inhibitors. For example, the widely used TAK1 inhibitor 5Z-7-Oxozeaenol has been shown to inhibit other kinases, which can complicate the interpretation of results.[1][2] When interpreting your data, it is crucial to consider that unexpected phenotypes could arise from the inhibition of other cellular targets.
Troubleshooting Guides
Problem 1: Low or No Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Improper Compound Storage or Handling | Verify that this compound has been stored correctly at -80°C or -20°C and protected from light.[7][8] Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Insufficient TNFα Co-stimulation | If investigating pro-apoptotic effects, ensure adequate TNFα stimulation. The concentration of TNFα may need to be optimized for your cell type.[6] |
| Cell Line Resistance | The cell line you are using may not be dependent on the TAK1 pathway for the phenotype you are studying. Consider using a positive control cell line known to be sensitive to TAK1 inhibition. |
Problem 2: High Background or Inconsistent Western Blot Results for Downstream Targets
| Possible Cause | Troubleshooting Step |
| Timing of Stimulation and Lysis | The activation of downstream targets like p-JNK and p-p38 is often transient. Perform a time-course experiment to identify the optimal time point for cell lysis after stimulation to capture the peak of phosphorylation. |
| Inconsistent Cell Stimulation | Ensure uniform exposure of cells to this compound and any co-stimulants (e.g., TNFα, LPS). Inadequate mixing or uneven cell density can lead to variability. |
| Antibody Quality | Use validated antibodies for detecting phosphorylated and total protein levels of downstream targets. Run appropriate controls to ensure antibody specificity. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at a predetermined density in appropriate well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[8] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
-
Pre-treatment: Pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.
-
Stimulation: Add the stimulus (e.g., TNFα, IL-1β, or LPS) to the wells at the optimized concentration and for the determined duration.
-
Assay: Perform the desired downstream analysis, such as:
-
Cell Viability Assay: Use assays like MTT or CellTiter-Glo to assess cell viability.
-
Western Blotting: Lyse the cells and perform western blotting to analyze the phosphorylation status of TAK1 downstream targets (e.g., p-IKKα/β, p-p38, p-JNK) and total protein levels.
-
Cytokine Measurement: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., IL-6, TNFα) using ELISA or other immunoassays.
-
Signaling Pathways and Workflows
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of takinib on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
How to minimize TAK1-IN-4 cytotoxicity in cell culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TAK1-IN-4 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential cytotoxicity and achieve reliable, reproducible results in your cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a crucial serine/threonine kinase that acts as a central node in various signaling pathways.[1][2] These pathways are initiated by a wide range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and are involved in regulating inflammation, cell survival, and apoptosis.[1][3][4] this compound exerts its effect by blocking the activity of TAK1, thereby inhibiting downstream signaling cascades like the NF-κB and MAPK pathways.[2]
Q2: Why am I observing high levels of cytotoxicity with this compound?
The cytotoxicity of this compound is often directly related to its mechanism of action. TAK1 plays a potent pro-survival role, primarily through the activation of the NF-κB pathway, which upregulates the expression of anti-apoptotic genes.[4][5] By inhibiting TAK1, you are effectively switching off this pro-survival signal. This can sensitize cells to apoptosis, particularly in cell types that are dependent on this pathway for their survival or in the presence of inflammatory cytokines like TNF-α.[4][6] In some contexts, TAK1 inhibition can promote a form of programmed cell death called RIPK1-dependent apoptosis or necroptosis.[3][6]
Q3: Is the cytotoxicity of this compound consistent across all cell types?
No, the cytotoxic effects of TAK1 inhibition are highly cell-context specific.[6] For example, murine macrophages have been shown to be sensitive to TAK1 inhibition, undergoing apoptosis due to a reliance on constitutive TNF-α signaling.[6] Conversely, other cell lines, such as certain cancer cells (HeLa, HCT116) and normal human epidermal keratinocytes, have shown less sensitivity.[6] The dependency of a cell line on TAK1-mediated survival signals is a key determinant of its susceptibility to this compound-induced cell death.
Q4: How should I prepare and store this compound to ensure stability?
Proper handling of this compound is critical for reproducible results and to avoid degradation that could contribute to toxicity.
-
Storage: Store the powdered compound at -20°C for up to 3 years or at 4°C for up to 2 years.[7]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Store stock solutions in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[7][8]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. Using single-use aliquots is highly recommended.[9]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[9]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture.
Problem: Excessive Cell Death Observed
If you are observing a higher-than-expected level of cell death, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 nM to 10 µM).[9] |
| Prolonged Treatment Duration | Optimize the incubation time. Conduct a time-course experiment, assessing cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) with a fixed inhibitor concentration.[9] |
| Solvent Toxicity | Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells.[9] |
| High Cell Line Dependency | If your cell line is highly dependent on TAK1 signaling for survival, cytotoxicity is an expected outcome. Consider using a lower concentration that still achieves partial pathway inhibition or reducing the treatment duration. Including a control cell line that is not dependent on TAK1 signaling can help validate this.[9] |
| Compound Instability | Ensure the compound is stored correctly in single-use aliquots. Prepare fresh dilutions for each experiment to rule out degradation-related toxicity.[9] |
Problem: Inconsistent or Non-Reproducible Results
For issues with variability between experiments, refer to these potential solutions.
| Possible Cause | Recommended Solution |
| Cell Culture Variability | Standardize your cell culture conditions. Use cells within a consistent range of passage numbers, ensure similar confluency at the time of treatment, and use the same media composition for all related experiments.[9] |
| Assay Performance | Use appropriate controls for your viability or functional assays. This includes a negative control (vehicle), a positive control (a known cytotoxic agent), and untreated cells to ensure the assay is performing as expected and to normalize the data.[9] |
| Inconsistent Compound Activity | Avoid repeated freeze-thaw cycles of your stock solution by preparing and storing small, single-use aliquots at -80°C.[8][9] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM). Remember to prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a fixed duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Protocol 2: Cell Viability Assay (MTT Example)
-
Perform Treatment: Treat cells with this compound as described in the dose-response or time-course protocol.
-
Add MTT Reagent: Following the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize Crystals: Add a solubilization solution (e.g., 100 µL of DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate Viability: Express the absorbance of treated wells as a percentage of the vehicle control wells to determine the relative cell viability.
Visualizations
Caption: TAK1 signaling pathway and the effect of this compound inhibition.
Caption: Workflow for optimizing this compound treatment conditions.
Caption: Troubleshooting flowchart for excessive this compound cytotoxicity.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 control of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected phenotypes with TAK1-IN-4
Welcome to the technical support center for TAK1-IN-4. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: I treated my cells with this compound to block inflammation, but I'm seeing widespread cell death instead. What is happening?
Answer:
This is a frequently observed and mechanistically significant outcome of TAK1 inhibition. While TAK1 is a crucial mediator for pro-inflammatory signaling pathways like NF-κB and MAPK, it also plays a vital pro-survival role.[1] In many cell types, particularly in the context of cytokine signaling (like TNFα), TAK1 functions as a molecular switch that suppresses programmed cell death pathways.[2][3][4]
Inhibition of TAK1 with this compound removes this suppressive signal, leading to the activation of RIPK1 (Receptor-Interacting Protein Kinase 1).[2][5][6] Activated RIPK1 can then initiate two distinct cell death pathways:
-
Apoptosis: RIPK1 can form a complex with FADD and Caspase-8, leading to Caspase-8 activation and subsequent execution of the apoptotic program.[2][3]
-
Necroptosis: If Caspase-8 is blocked or absent, RIPK1 can interact with and activate RIPK3, which then phosphorylates MLKL, leading to necroptosis, a form of programmed necrosis.[1][2][7]
Therefore, the unexpected cell death is likely a direct consequence of unmasking these latent cell death pathways that are normally held in check by TAK1 activity. This phenotype is particularly prominent in cells with active autocrine TNFα signaling.[5][6]
Caption: TAK1 inhibition removes the block on RIPK1, promoting apoptosis.
To confirm that the observed cell death is due to the mechanism described, you can perform the following experiments.
Table 1: Expected vs. Unexpected Phenotypes of TAK1 Inhibition
| Marker | Expected Outcome (Anti-inflammatory) | Unexpected Outcome (Pro-Death) | Method of Detection |
| p-IKK / p-p65 | Decrease | Decrease | Western Blot |
| Pro-Caspase-3 | No Change | Decrease | Western Blot |
| Cleaved Caspase-3 | No Change | Increase | Western Blot |
| Cleaved PARP | No Change | Increase | Western Blot |
| Cell Viability | No significant change | Decrease | MTT/MTS Assay, Trypan Blue |
This protocol allows you to detect the activation of Caspase-3, a key executioner of apoptosis.[8][9][10]
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and time course. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Lysate Preparation:
-
Wash cells with ice-cold 1X PBS.
-
Lyse cells by adding 1X SDS sample buffer (e.g., 100 µL for a well in a 6-well plate).[9]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity. Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load approximately 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that detects both full-length Caspase-3 (~35 kDa) and the cleaved, active fragment (~17-19 kDa).[9][10] A loading control antibody (e.g., β-actin or GAPDH) should be used.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[9] An increase in the ~17-19 kDa band and a decrease in the 35 kDa band indicate Caspase-3 activation.
FAQ 2: The potency of this compound varies between my cell lines, and I'm seeing effects on pathways I didn't expect, like JNK. Why?
Answer:
This variability can stem from two main sources: the specific cellular context and potential off-target effects of the inhibitor, especially at higher concentrations.
-
Cell-Type Specificity: The function of TAK1 can be highly context-dependent.[11] In some cells, like neutrophils, TAK1 can act as a negative regulator of p38 and IKK activation, the opposite of its role in most other cells.[11] The dependence of a cell on the pro-survival signals from TAK1 can vary, making some cell lines more sensitive to its inhibition than others.
-
Off-Target Effects: While this compound is designed to be a TAK1 inhibitor, like many small molecule kinase inhibitors, it may inhibit other kinases at higher concentrations.[12][13] Older, less-specific TAK1 inhibitors like 5Z-7-Oxozeaenol are known to have significant off-target effects, including on MEK and ERK.[12] If you are observing unusual JNK or p38 MAPK pathway modulation that doesn't fit the canonical TAK1 pathway, it could be due to off-target activity.
Caption: Workflow for troubleshooting potential off-target inhibitor effects.
To dissect these possibilities, a careful dose-response experiment is the first critical step.
Table 2: Kinase Selectivity Profile for a Hypothetical TAK1 Inhibitor
(Note: This is example data. A specific kinome scan profile for this compound should be consulted if available from the manufacturer or literature.)
| Kinase | IC50 (nM) | Pathway | Potential Off-Target? |
| TAK1 | 5 | NF-κB, MAPK | On-Target |
| MEK1 | 550 | ERK | Yes (at high conc.) |
| p38α | 800 | MAPK | Yes (at high conc.) |
| JNK2 | 1200 | MAPK | Yes (at very high conc.) |
| CDK9 | 9 | Cell Cycle | Yes (Potent) |
| HIPK2 | 3 | Various | Yes (Potent) |
Data inspired by known selectivity profiles of TAK1 inhibitors like AZ-TAK1.[13]
This protocol helps you find the optimal concentration of this compound that inhibits TAK1 without hitting potential off-targets.
-
Cell Treatment: Seed cells and treat with a wide range of this compound concentrations for a fixed time. For example: 0, 1, 5, 10, 25, 50, 100, 500, 1000 nM.
-
Stimulation: After pre-treatment with the inhibitor, stimulate the cells with an appropriate ligand (e.g., TNFα, IL-1β) for a short period (e.g., 15-30 minutes) to robustly activate the TAK1 pathway.
-
Lysate Preparation: Prepare cell lysates as described in the previous protocol.
-
Western Blot Analysis:
-
Run and transfer lysates as previously described.
-
Probe separate membranes with antibodies for:
-
On-Target Engagement: Phospho-IKK (a direct downstream target of TAK1).
-
Downstream Pathways: Phospho-p65 (NF-κB), Phospho-p38, Phospho-JNK.
-
Potential Off-Targets: Phospho-ERK (to check for MEK inhibition).
-
Loading Control: Total protein levels (e.g., IKK, p38, ERK) and a housekeeping protein (e.g., β-actin).
-
-
-
Analysis: Determine the lowest concentration of this compound that effectively reduces p-IKK levels. Observe if phosphorylation of other proteins (like p-ERK) is only affected at much higher concentrations. This will define your optimal experimental window.
References
- 1. TAK1 control of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. A TAK1 Signaling Pathway Critically Regulates Myocardial Survival and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 kinase switches cell fate from apoptosis to necrosis following TNF stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK1-IN-4 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK1-IN-4 in their experiments. Below you will find structured data, detailed experimental protocols, and visual workflows to facilitate the optimization of your dose-response studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dose-response experiments with this compound.
| Question | Answer and Troubleshooting Steps |
| 1. Why am I observing precipitation of this compound in my culture medium? | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Troubleshooting Steps: * Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. * Sonication: Briefly sonicate the stock solution to aid in dissolution before further dilution. * Pre-warming Medium: Warm the culture medium to 37°C before adding the inhibitor stock solution to prevent precipitation due to temperature shock. |
| 2. My dose-response curve is flat or shows weak inhibition, even at high concentrations. | This could be due to several factors ranging from compound inactivity to assay conditions. Troubleshooting Steps: * Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation. This compound stock solutions are typically stored at -80°C for long-term storage (up to 6 months) and -20°C for shorter periods (up to 1 month), protected from light[1]. * Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Km of the kinase, while intracellular ATP levels are much higher. This can lead to a rightward shift in the IC50 value in cellular assays compared to biochemical assays. Consider using an ATP-competitive inhibitor as a positive control. * Assay Sensitivity: Ensure your assay is sensitive enough to detect changes in TAK1 activity. This can involve optimizing antibody concentrations for Western blotting or using a more sensitive detection reagent for luminescence-based assays. |
| 3. I'm seeing high variability between replicate wells in my assay. | High variability can obscure the true dose-response relationship. Troubleshooting Steps: * Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before seeding to achieve a consistent cell number across all wells. * Pipetting Technique: Use calibrated pipettes and consistent technique, especially when performing serial dilutions of the inhibitor. * Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| 4. My results from a biochemical (enzymatic) assay and a cell-based assay are not consistent. | Discrepancies between biochemical and cellular assays are common. Troubleshooting Steps: * Cell Permeability: The compound may have poor permeability across the cell membrane. * Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps. * Compound Stability: The inhibitor may be unstable in the complex environment of cell culture medium. |
Quantitative Data: Potency of Representative TAK1 Inhibitors
While specific IC50 values for this compound are not publicly available, the following table summarizes the potency of other well-characterized TAK1 inhibitors to provide a reference for expected efficacy.
| Inhibitor | Assay Type | Target/Cell Line | Stimulus | IC50 |
| Compound 1 (NG25) | Biochemical | TAK1 | - | 149 nM[2] |
| Cellular (p-p38) | MEFs | IL-1α | Dose-dependent inhibition[2] | |
| Compound 2 | Biochemical | TAK1 | - | 41 nM[2] |
| HS-276 | Biochemical | TAK1 | - | Kᵢ = 2.5 nM[3] |
| Cellular (TNFα secretion) | THP-1 macrophages | LPS | 138 nM[4] | |
| Cellular (IL-6 secretion) | THP-1 macrophages | LPS | 201 nM[4] | |
| Cellular (IL-1β secretion) | THP-1 macrophages | LPS | 234 nM[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TAK1 signaling pathway and a typical experimental workflow for generating a dose-response curve.
Caption: TAK1 signaling cascade and point of inhibition.
Caption: Workflow for a cell-based dose-response assay.
Experimental Protocols
Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the in vitro potency of this compound against purified TAK1 enzyme.
Materials:
-
Recombinant TAK1/TAB1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[5]
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in Kinase Assay Buffer to achieve the desired final concentrations.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Dilute the TAK1/TAB1 enzyme to the desired concentration in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted TAK1/TAB1 enzyme.
-
Add 2 µL of the substrate/ATP master mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Dose-Response Assay (Western Blot for p-IKKα/β)
This protocol measures the effect of this compound on the phosphorylation of a downstream target of TAK1 in a cellular context.
Materials:
-
L929 cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
TNFα (or other appropriate stimulus)
-
PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-p-IKKα/β, anti-IKKα/β, anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed L929 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of this compound for 30 minutes.
-
Stimulate the cells with TNFα for 5 minutes[6].
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-IKKα/β and total IKKα/β.
-
Normalize the p-IKKα/β signal to the total IKKα/β signal.
-
Plot the normalized signal against the inhibitor concentration to generate a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com.cn [promega.com.cn]
- 6. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of TAK1-IN-4 in experimental setups
For researchers, scientists, and drug development professionals utilizing TAK1-IN-4, this technical support center provides essential guidance on preventing its degradation in experimental setups. By following these protocols and troubleshooting tips, users can ensure the integrity and efficacy of the inhibitor throughout their research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A1: Proper storage is critical for maintaining the stability of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is also crucial to protect the compound from light.[1][2] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium. To address this, ensure the final concentration of DMSO in your working solution is low (typically less than 0.5%) to minimize its potential for cytotoxicity and precipitation. If precipitation is observed, gentle warming of the solution to no higher than 50°C or brief sonication can help redissolve the compound. When preparing working solutions, it is advisable to add the stock solution to the aqueous medium slowly while vortexing.
Q3: How can I be sure that my this compound is active in my cell-based assay?
A3: To confirm the activity of this compound in your experiment, it is important to include appropriate controls. A positive control, such as a known activator of the TAK1 pathway (e.g., TNF-α or IL-1β), should be used to ensure the signaling pathway is responsive in your cell line.[3][4] A vehicle control (e.g., DMSO at the same final concentration as the inhibitor) is also essential to account for any effects of the solvent on the cells. You can assess TAK1 activity by measuring the phosphorylation of downstream targets like IKKα/β or p38 MAPK via Western blot.[3] A dose-response experiment is recommended to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Q4: What are the common causes of inconsistent results when using this compound?
A4: Inconsistent results can stem from several factors. One common issue is the degradation of the inhibitor due to improper storage or handling, as detailed in this guide. Variability in cell culture conditions, such as cell density and passage number, can also impact signaling pathways and inhibitor efficacy. Ensure that all experimental parameters are kept consistent between experiments. Pipetting accuracy and thorough mixing of reagents are also critical for reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitor activity over time | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions regularly and store them as recommended (-80°C for up to 6 months, -20°C for up to 1 month, protected from light).[1][2] Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
| Inhibitor precipitates in cell culture medium | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, add the stock solution dropwise while vortexing. Ensure the final DMSO concentration is below 0.5%. Gentle warming or sonication can be used to aid dissolution. |
| No inhibition of TAK1 signaling observed | 1. Inhibitor concentration is too low.2. The TAK1 pathway is not activated in the experimental system.3. The inhibitor has degraded. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.2. Confirm pathway activation with a positive control (e.g., TNF-α, IL-1β).[3][4]3. Verify the integrity of your this compound stock by preparing a fresh solution. |
| High background or off-target effects | 1. Inhibitor concentration is too high.2. Non-specific binding. | 1. Titrate the inhibitor to the lowest effective concentration.2. Include appropriate negative controls and consider using a structurally distinct TAK1 inhibitor as a comparator. |
| Variability between experimental replicates | 1. Inconsistent cell seeding density.2. Inaccurate pipetting.3. Edge effects in multi-well plates. | 1. Ensure uniform cell seeding across all wells.2. Calibrate pipettes regularly and use proper pipetting techniques.3. Avoid using the outer wells of the plate for critical experiments, or fill them with media to maintain humidity. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Cell-Based Assay for TAK1 Inhibition
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Pre-treatment: Remove the existing cell culture medium and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
Stimulation: Following pre-treatment, add a known activator of the TAK1 pathway (e.g., TNF-α or IL-1β) to the wells (except for the unstimulated control) and incubate for the desired time to induce TAK1 signaling.[3][4]
-
Cell Lysis and Analysis: After stimulation, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. The cell lysates can then be analyzed by methods such as Western blotting to detect the phosphorylation status of TAK1 downstream targets (e.g., p-IKKα/β, p-p38).
Signaling Pathways and Experimental Workflows
To visualize the critical pathways and experimental steps, the following diagrams are provided.
Caption: TAK1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
By adhering to these guidelines, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of takinib on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK1-IN-4 Vehicle Control for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TAK1-IN-4 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a crucial serine/threonine kinase that plays a central role in mediating inflammatory and immune responses. It is a key signaling node downstream of various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R). Upon activation by stimuli such as lipopolysaccharide (LPS), TNFα, or IL-1β, TAK1 activates downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK and p38).[1][2][3] By inhibiting TAK1, this compound blocks the phosphorylation and activation of these downstream effectors, thereby preventing the expression of pro-inflammatory cytokines and other mediators.
Q2: What is the appropriate vehicle control for this compound in in vitro experiments?
A2: The recommended vehicle for dissolving this compound for in vitro use is dimethyl sulfoxide (DMSO). It is critical to use a vehicle control in your experiments, which consists of the same concentration of DMSO used to dilute this compound, added to the cell culture medium without the inhibitor. This allows you to distinguish the effects of the inhibitor from any potential effects of the solvent on the cells.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4] It is essential to perform a preliminary experiment to determine the tolerance of your specific cell line to DMSO.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of TAK1 signaling (e.g., no change in p-p38 or p-JNK levels) | 1. Incorrect concentration of this compound: The concentration may be too low to effectively inhibit TAK1 in your specific cell type. 2. Compound instability: The inhibitor may have degraded due to improper storage or handling. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells. 4. High cell density: A high number of cells may require a higher concentration of the inhibitor. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell line and experimental conditions. 2. Ensure proper storage of this compound stock solutions (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh dilutions from a new aliquot for each experiment. 3. While less common with small molecules, ensure that the cell monolayers are not overly confluent, which can sometimes hinder compound accessibility. 4. Optimize cell seeding density to ensure adequate inhibitor-to-cell ratio. |
| High background or off-target effects | 1. High concentration of this compound: Using an excessively high concentration can lead to non-specific effects. 2. DMSO toxicity: The final DMSO concentration in the culture medium may be too high. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Ensure the final DMSO concentration is below 0.5% and that your vehicle control shows no significant effect on cell viability or the readouts being measured. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability. 3. Variable incubation times: Inconsistent timing of stimulation and/or inhibitor treatment. | 1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. 2. Prepare fresh dilutions of this compound for each experiment and use calibrated pipettes. 3. Adhere strictly to the established experimental timeline for all treatments and measurements. |
| Discrepancy between biochemical and cell-based assay results | 1. Cellular ATP concentration: Biochemical assays often use lower ATP concentrations than what is present in cells, which can make ATP-competitive inhibitors appear more potent. 2. Cellular transport and metabolism: The inhibitor may be actively transported out of the cell or metabolized into an inactive form. | 1. Be aware that higher concentrations of the inhibitor may be required in cell-based assays compared to biochemical assays. 2. This is a complex issue that may require more advanced cellular pharmacology studies to resolve. |
Data Presentation
| Inhibitor | Cell Line | Assay Type | Stimulus | IC50 (nM) | Reference |
| Takinib | RA FLS | Caspase 3/7 Activity | TNFα | ~100 | [5] |
| HS-276 | THP-1 macrophages | TNFα expression | LPS + IFNγ | 138 | [6] |
| HS-276 | THP-1 macrophages | IL-6 expression | LPS + IFNγ | 201 | [6] |
| HS-276 | THP-1 macrophages | IL-1β expression | LPS + IFNγ | 234 | [6] |
| NG25 | INA-6 (Multiple Myeloma) | Cell Viability | - | ~250 | |
| 5Z-7-Oxozeaenol | INA-6 (Multiple Myeloma) | Cell Viability | - | ~100 |
Experimental Protocols
Western Blot Analysis of TAK1 Pathway Inhibition
This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of downstream targets like p38 and JNK in response to LPS stimulation in macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Lipopolysaccharide (LPS)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final DMSO concentration. Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (final concentration of 100 ng/mL) except for the unstimulated control well. Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Cytokine Release Assay (ELISA)
This protocol describes how to measure the effect of this compound on the secretion of a pro-inflammatory cytokine (e.g., TNFα or IL-6) from stimulated macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
LPS
-
ELISA kit for the cytokine of interest (e.g., mouse TNFα or human IL-6)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well or 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours, as described in the Western blot protocol. Then, stimulate the cells with LPS (100 ng/mL).
-
Supernatant Collection: Incubate the cells for 6-24 hours (the optimal time should be determined empirically). After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the collected supernatants.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the dose-dependent inhibitory effect.
Mandatory Visualizations
Caption: Simplified TAK1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [bio-protocol.org]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing TAK1-IN-4 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in assessing the target engagement of TAK1-IN-4 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory pathways, activated by stimuli such as tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β).[1][2] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of NF-κB and MAPK signaling pathways.[3][4] this compound is designed to bind to TAK1 and inhibit its kinase activity, thereby blocking these downstream inflammatory responses.
Q2: How can I confirm that this compound is engaging TAK1 in my cells?
Several methods can be used to confirm target engagement of this compound in a cellular context:
-
Western Blotting for Phospho-TAK1: This is a common method to indirectly measure TAK1 inhibition. By treating cells with a known TAK1 activator (e.g., TNFα or IL-1β) in the presence and absence of this compound, you can assess the phosphorylation status of TAK1 at key activation sites (e.g., Thr184/187).[5] A reduction in phosphorylated TAK1 indicates target engagement.
-
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay: This is a live-cell, quantitative method to measure the binding of an inhibitor to its target.[6] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged TAK1 and a fluorescent tracer that binds to the kinase. This compound will compete with the tracer for binding to TAK1, leading to a decrease in the BRET signal.
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[7][8] When this compound binds to TAK1, it can increase the protein's resistance to heat-induced denaturation. This change can be detected by quantifying the amount of soluble TAK1 remaining after a heat challenge.
Q3: My this compound shows potent biochemical activity but is not effective in my cell-based assays. What are the possible reasons?
This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: The inhibitor might be actively pumped out of the cell by efflux pumps.
-
High Intracellular ATP Concentration: Biochemical assays are often performed with ATP concentrations at or below the Michaelis constant (Km). However, the physiological concentration of ATP inside a cell is much higher. For ATP-competitive inhibitors like many kinase inhibitors, this high ATP concentration can outcompete the inhibitor, leading to a significant decrease in potency.
-
Compound Instability or Metabolism: The compound may be unstable in the cellular environment or be rapidly metabolized into an inactive form.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 2 years or -80°C for up to 6 months, protected from light.[9] Stock solutions are typically prepared in DMSO. For in vivo experiments, it is recommended to prepare fresh solutions daily. A common vehicle for in vivo use is 10% DMSO in 90% corn oil.[9]
Troubleshooting Guides
Western Blotting for Phospho-TAK1
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak phospho-TAK1 signal in stimulated control cells | Inefficient stimulation of the TAK1 pathway. | - Ensure the stimulating agent (e.g., TNFα, IL-1β) is fresh and used at the optimal concentration and time point.[1] - Check the cell line's responsiveness to the stimulus. |
| Issues with the primary antibody. | - Use a phospho-specific antibody validated for Western blotting.[5] - Optimize the antibody dilution and incubation conditions. | |
| Protein degradation. | - Add phosphatase and protease inhibitors to your lysis buffer. | |
| High background on the Western blot | Non-specific antibody binding. | - Optimize the blocking conditions (e.g., use 5% BSA in TBST instead of milk for phospho-antibodies). - Increase the number and duration of washes. |
| Too much secondary antibody. | - Titrate the secondary antibody to the lowest effective concentration. | |
| No difference in phospho-TAK1 levels with this compound treatment | This compound is not reaching its target. | - See FAQ Q3 for potential reasons and troubleshooting. |
| Incorrect inhibitor concentration. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. | |
| Suboptimal timing of inhibitor treatment and stimulation. | - Pre-incubate cells with this compound for a sufficient time before adding the stimulus. |
NanoBRET™ Target Engagement Assay
| Problem | Possible Cause | Troubleshooting Steps |
| Low BRET signal | Suboptimal tracer concentration. | - Titrate the NanoBRET™ tracer to determine the optimal concentration that gives a good signal window. |
| Low expression of the NanoLuc-TAK1 fusion protein. | - Optimize transfection conditions to ensure adequate expression of the fusion protein. | |
| Poor cell permeability of the tracer or inhibitor. | - Consider using a permeabilizing agent like digitonin in initial optimization experiments to confirm intracellular binding is possible.[10][11] | |
| High background signal | Non-specific binding of the tracer. | - Use an appropriate concentration of the extracellular NanoLuc® inhibitor to quench any signal from lysed cells. |
| Autofluorescence of the compound. | - Test the compound for autofluorescence at the emission wavelength of the tracer. | |
| No dose-dependent decrease in BRET signal with this compound | This compound is not binding to TAK1 in the cell. | - Confirm the biochemical activity of your this compound batch. - See FAQ Q3 for potential reasons related to cellular activity. |
| The inhibitor and tracer bind to different sites on TAK1 (non-competitive). | - While NanoBRET can detect various inhibitor types, the assay is most straightforward with competitive inhibitors. Consider alternative target engagement methods if non-competitive binding is suspected.[6] |
Cellular Thermal Shift Assay (CETSA®)
| Problem | Possible Cause | Troubleshooting Steps |
| No clear melting curve for TAK1 | The chosen temperature range is not appropriate for TAK1. | - Perform a broad temperature gradient to determine the aggregation temperature (Tagg) of TAK1 in your specific cell line. |
| Low abundance of endogenous TAK1. | - You may need to use a larger amount of cell lysate for Western blot detection. | |
| Antibody is not working well for CETSA samples. | - Validate that your TAK1 antibody can detect the soluble protein after the heating and centrifugation steps. | |
| No thermal shift observed with this compound | The inhibitor does not sufficiently stabilize TAK1. | - Ensure you are using a saturating concentration of this compound. It is recommended to start with concentrations 5-20 times the cellular EC50.[12] |
| The chosen temperature for the isothermal dose-response (ITDR) experiment is not optimal. | - The ITDR temperature should be in the steepest part of the TAK1 melting curve to maximize the signal window.[13] | |
| The inhibitor has a fast off-rate. | - CETSA is more sensitive to inhibitors with slower off-rates. For fast-binding and dissociating inhibitors, the stabilization effect might be less pronounced. | |
| Inconsistent results | Variability in heating and cooling steps. | - Use a PCR machine with a heated lid for precise and uniform temperature control. Ensure a controlled cooling step.[12] |
| Incomplete cell lysis. | - Optimize your lysis protocol to ensure complete release of soluble proteins. |
Data Presentation
Table 1: Biochemical IC50 Values of Selected TAK1 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Assay Conditions | Reference |
| Takinib | 8.2 | Radiometric assay, 32P-ATP | [14] |
| 5Z-7-Oxozeaenol | 22 | Radiometric assay, 32P-ATP | [14] |
| NG-25 | 81 | Radiometric assay, 32P-ATP | [14] |
| Compound 2 | 10 | LanthaScreen, 10 µM ATP | [15] |
| Compound 3 | 30 | LanthaScreen, 10 µM ATP | [15] |
| HS-276 | 2.5 | Kinome-wide screening | [16] |
Note: IC50 values can vary depending on the assay format and conditions, particularly the ATP concentration.
Experimental Protocols
Protocol 1: Western Blot for Phospho-TAK1 (pThr184/187)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known TAK1 activator (e.g., 20 ng/mL TNFα or 10 ng/mL IL-1β) for 10-20 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TAK1 (Thr184/187) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TAK1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Protocol 2: NanoBRET™ Target Engagement Assay (General Workflow)
-
Cell Transfection:
-
Co-transfect HEK293 cells with a NanoLuc®-TAK1 fusion vector and a control vector.
-
-
Cell Plating:
-
Plate the transfected cells in a 96-well or 384-well white assay plate.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ tracer and the extracellular NanoLuc® inhibitor to the cells.
-
Add the this compound dilutions to the wells.
-
-
Signal Measurement:
-
Incubate the plate at 37°C for 2 hours.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
-
Cell Treatment:
-
Treat intact cells with this compound at a saturating concentration or vehicle for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by a cooling step to room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Sample Preparation and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against total TAK1.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble TAK1 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-TAK1 (Thr184/187) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 7. benchchem.com [benchchem.com]
- 8. CETSA [cetsa.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TAK1 Inhibitors: TAK1-IN-4 vs. Takinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A direct, data-driven comparison between the TAK1 inhibitors TAK1-IN-4 and Takinib is currently hindered by the lack of publicly available potency and selectivity data for this compound. This guide provides a comprehensive overview of the well-characterized inhibitor, Takinib, as a benchmark for potency and selectivity. Furthermore, it outlines the essential experimental protocols required to conduct a thorough comparative analysis of these two compounds, should data for this compound become accessible.
Takinib: A Profile of a Potent and Selective TAK1 Inhibitor
Takinib has been established as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways.[1][2] By binding to the ATP-binding pocket of TAK1, Takinib effectively blocks its kinase activity.[1]
Data Presentation: Potency and Selectivity of Takinib
The following table summarizes the inhibitory activity of Takinib against TAK1 and other related kinases, highlighting its selectivity.
| Target Kinase | IC50 (nM) | Selectivity vs. TAK1 |
| TAK1 | 9.5 | - |
| IRAK4 | 120 | 12.6-fold less potent |
| IRAK1 | 390 | 41-fold less potent |
| GCK | 450 | 47-fold less potent |
-
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates greater potency. The data clearly demonstrates Takinib's high potency for TAK1 and its selectivity over other kinases like IRAK1 and IRAK4.[2]
The TAK1 Signaling Pathway
TAK1 plays a central role in mediating inflammatory responses initiated by stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[3][4] Activation of TAK1 leads to the phosphorylation of downstream targets, which in turn activates key transcription factors like NF-κB and AP-1. These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes.[3][5]
Caption: Overview of the TAK1 signaling pathway.
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison between this compound and Takinib, the following standard experimental protocols are recommended.
Biochemical Kinase Inhibition Assay for IC50 Determination
This assay is fundamental for quantifying the potency of an inhibitor against its target kinase.
-
Methodology: The assay involves incubating purified, active TAK1 enzyme with a known substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically through radiometric or fluorescence-based detection methods.
-
Workflow:
Caption: Workflow for IC50 determination.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is derived.
Kinase Selectivity Profiling
This crucial experiment determines the specificity of an inhibitor by assessing its activity against a broad panel of other kinases.
-
Methodology: The inhibitor is screened at a fixed concentration against a large panel of kinases. The percentage of inhibition for each kinase is then determined. Commercially available services often utilize radiometric assays or competitive binding assays (e.g., KiNativ™, KINOMEscan®).
-
Data Visualization: The results are typically visualized on a "kinome tree," providing an intuitive representation of the inhibitor's selectivity profile.
Cellular Target Engagement Assays
These assays are vital to confirm that the inhibitor interacts with its intended target within a live-cell environment.
-
Methodology: The Cellular Thermal Shift Assay (CETSA) is a widely used method. It leverages the principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the inhibitor, heated, and the amount of soluble (non-denatured) target protein is quantified, usually by Western blotting.
-
Workflow:
Caption: Workflow for CETSA.
-
Data Interpretation: An increased amount of soluble TAK1 in the inhibitor-treated samples compared to the vehicle control at elevated temperatures indicates target engagement.
Conclusion
Takinib stands as a well-documented, highly potent, and selective inhibitor of TAK1, making it a valuable tool for research and a strong candidate for therapeutic development. A conclusive comparison with this compound is contingent upon the generation and publication of its biochemical and cellular characterization data. The experimental frameworks provided in this guide offer a clear path for researchers to conduct such a comparative study, enabling an informed selection of the most appropriate inhibitor for their specific scientific investigations.
References
- 1. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 inhibitor | TAK1 agonist | TAK1 activator [selleckchem.com]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of TAK1 Inhibitors: TAK1-IN-4 and 5Z-7-Oxozeaenol
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two prominent TAK1 inhibitors: TAK1-IN-4 and the natural product 5Z-7-Oxozeaenol. This document summarizes their mechanisms of action, inhibitory potencies, and kinase selectivity profiles, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for preclinical research.
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses. It is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and plays a key role in the activation of downstream pathways such as NF-κB and JNK/p38 MAPKs. Dysregulation of TAK1 signaling is implicated in a range of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.
This guide focuses on a direct comparison of two small molecule inhibitors of TAK1: the synthetic compound this compound and the naturally derived 5Z-7-Oxozeaenol.
Chemical Properties and Mechanism of Action
This compound , also identified as Compound 14 in patent literature, is a synthetic inhibitor of TAK1. While detailed public data on its specific mechanism of action is limited, it is understood to act as a TAK1 inhibitor.
5Z-7-Oxozeaenol is a resorcylic acid lactone of fungal origin. It functions as a potent and irreversible inhibitor of TAK1 by forming a covalent bond with a cysteine residue (Cys174) in the ATP-binding pocket of the kinase. This covalent modification leads to the permanent inactivation of the enzyme.
| Feature | This compound | 5Z-7-Oxozeaenol |
| Synonyms | Compound 14 | - |
| CAS Number | 1570374-32-1 | 253863-19-3 |
| Origin | Synthetic | Fungal |
| Mechanism of Action | TAK1 Inhibitor | Irreversible, Covalent |
In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for both inhibitors against TAK1. It is important to note that these values can vary between different assay formats and experimental conditions.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | TAK1 | Data not publicly available | - |
| 5Z-7-Oxozeaenol | TAK1 | 8 - 86 | [1][2][3] |
Kinase Selectivity Profile
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.
This compound: A comprehensive kinase selectivity profile for this compound is not publicly available.
5Z-7-Oxozeaenol: While a potent TAK1 inhibitor, 5Z-7-Oxozeaenol has been shown to inhibit other kinases, particularly at higher concentrations. One study reported that at a concentration of 1 µM, it inhibited 12 out of 85 tested kinases by at least 50%.[2] It displays greater than 33-fold and 62-fold selectivity for TAK1 over MEKK1 and MEKK4, respectively.[1]
Cellular Activity
In cellular assays, both inhibitors have been shown to effectively block TAK1-mediated signaling pathways.
5Z-7-Oxozeaenol has been demonstrated to inhibit IL-1-induced activation of NF-κB with an IC50 of 83 nM and also suppresses the JNK/p38 pathway.[1] Its irreversible nature leads to a sustained inhibition of TAK1 activity even after the compound is removed from the culture medium.[3]
Due to the lack of publicly available data for This compound , a direct comparison of its cellular activity with 5Z-7-Oxozeaenol cannot be made at this time.
Signaling Pathway and Experimental Workflow
To visualize the context of TAK1 inhibition and the general process of evaluating these inhibitors, the following diagrams are provided.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vitro Comparison.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for measuring the activity of TAK1 kinase and the inhibitory effects of compounds like this compound and 5Z-7-Oxozeaenol.
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, 5Z-7-Oxozeaenol) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of TAK1/TAB1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture (containing MBP and ATP at a final concentration typically at or near the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitors.
Materials:
-
Cell line of interest (e.g., a human cancer cell line known to be sensitive to TAK1 inhibition)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTS reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of TAK1 and its downstream targets.
Materials:
-
Cell line of interest
-
Test inhibitors
-
Stimulating agent (e.g., TNF-α or IL-1β)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-TAK1, anti-total-TAK1, anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells and treat with inhibitors and/or stimulating agents as required by the experimental design.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This guide provides a comparative overview of this compound and 5Z-7-Oxozeaenol based on currently available public information. 5Z-7-Oxozeaenol is a well-characterized, potent, and irreversible inhibitor of TAK1 with a known mechanism of action and a partially defined selectivity profile. In contrast, while this compound is commercially available as a TAK1 inhibitor, detailed in vitro characterization data, including its chemical structure, IC50, and kinase selectivity, are not readily accessible in the public domain. This lack of data presents a significant challenge for a direct and comprehensive comparison.
For researchers considering these inhibitors, 5Z-7-Oxozeaenol offers the advantage of a more extensive body of published data, providing a clearer understanding of its biochemical and cellular effects. However, its off-target activities should be considered when interpreting experimental results. Further public disclosure of the in vitro properties of this compound is necessary to fully evaluate its potential as a selective and potent research tool for studying TAK1 biology. The provided experimental protocols offer a starting point for researchers to independently characterize and compare these and other TAK1 inhibitors in their own laboratory settings.
References
Validating the Specificity of TAK1-IN-4 Using TAK1 Knockout Cells: A Comparative Guide
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and immune responses.[1] It is activated by a variety of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) through Toll-like receptors (TLRs).[1][2] Upon activation, TAK1 triggers downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, which are crucial for the production of inflammatory mediators.[3][4] Due to its central role in inflammation, TAK1 has emerged as a promising therapeutic target for a range of diseases, including autoimmune disorders and cancer.[5][6]
The development of small molecule inhibitors, such as TAK1-IN-4, offers a potent therapeutic strategy. However, a critical step in the preclinical validation of any kinase inhibitor is to rigorously assess its specificity. Off-target effects can lead to unforeseen toxicities and confound the interpretation of experimental results.[5] The gold standard for validating the on-target activity of an inhibitor is to compare its effects in wild-type cells versus cells in which the target protein has been genetically removed (knockout). This guide provides a comparative framework for validating the specificity of this compound using TAK1 knockout (KO) cells, complete with experimental protocols and data presentation.
TAK1 Signaling Pathway
TAK1 is a key regulator of cellular responses to inflammatory stimuli. Its activation is a multi-step process often involving K63-linked polyubiquitination, which facilitates the recruitment of the TAK1 complex, consisting of TAK1 and its binding partners, TAB1, TAB2, or TAB3.[5][7] Once activated, TAK1 phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and MAPK kinases (MKKs), leading to the activation of NF-κB, JNK, and p38 signaling pathways.[4][8]
Caption: The TAK1 signaling pathway activated by various inflammatory stimuli.
Experimental Workflow for Specificity Validation
The core principle behind using knockout cells for inhibitor validation is straightforward. In wild-type (WT) cells, a specific inhibitor should block the signaling pathway downstream of its target. In knockout (KO) cells, the pathway is already disrupted due to the absence of the target protein. Therefore, a truly specific inhibitor should have no further effect in the KO cells. Any observed effect of the inhibitor in KO cells would suggest off-target activity.
Caption: Workflow for validating TAK1 inhibitor specificity using knockout cells.
Experimental Protocols
Generation of TAK1 Knockout Cell Lines via CRISPR/Cas9
This protocol describes a general method for creating TAK1 knockout cell lines, such as in THP-1 monocytes or other relevant cell types.[9][10]
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the MAP3K7 gene (which encodes TAK1) using online design tools. This minimizes the chance of producing a truncated but functional protein.[11][12]
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector, such as pSpCas9(BB)-2A-Puro (PX459), which also contains a puromycin resistance gene for selection.
-
Transfection: Transfect the chosen cell line (e.g., THP-1) with the Cas9-sgRNA plasmid using an appropriate method (e.g., electroporation, lipofection).
-
Selection: 24-48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Validation: Expand the single-cell clones and screen for TAK1 knockout.
-
Western Blot: Confirm the absence of TAK1 protein expression. This is the most direct proof of a successful knockout.[9]
-
Genomic Sequencing: Sequence the genomic region targeted by the sgRNA to identify the specific insertion/deletion (indel) mutations that lead to the frameshift and premature stop codon.[9]
-
Cell Treatment and Downstream Analysis
-
Cell Culture: Culture both wild-type (WT) and validated TAK1 KO cells under identical conditions.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound (at a predetermined optimal concentration) or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known TAK1 activator, such as Lipopolysaccharide (LPS, 100 ng/mL) or TNFα (20 ng/mL), for a specified duration.[7][10] The time point depends on the downstream readout (e.g., 15-30 minutes for kinase phosphorylation, 4-24 hours for cytokine production).
-
Cell Lysis for Western Blot: For phosphorylation analysis, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Supernatant Collection for ELISA: For cytokine analysis, collect the cell culture supernatant.
Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated forms of downstream targets (e.g., anti-phospho-p38, anti-phospho-JNK) and total protein controls. Use an anti-β-actin or anti-GAPDH antibody as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.
Cytokine Secretion Assay (ELISA)
-
ELISA: Measure the concentration of secreted cytokines, such as TNFα and IL-6, in the collected cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.[7]
Comparative Data Analysis
The following tables summarize expected quantitative results from the experiments described above. The data demonstrates how the specific inhibition of TAK1 signaling by this compound is validated.
Table 1: Effect of this compound on Downstream Kinase Phosphorylation
| Cell Line | Treatment | p-p38 (Relative Intensity) | p-JNK (Relative Intensity) |
| Wild-Type | Vehicle | 1.0 | 1.0 |
| LPS (30 min) | 8.5 | 7.2 | |
| LPS + this compound | 1.2 | 1.1 | |
| TAK1 KO | Vehicle | 0.9 | 0.8 |
| LPS (30 min) | 1.1 | 1.0 | |
| LPS + this compound | 1.0 | 0.9 |
Data are represented as fold change relative to the vehicle-treated Wild-Type cells. Values are hypothetical.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cell Line | Treatment | IL-6 Secretion (pg/mL) | TNFα Secretion (pg/mL) |
| Wild-Type | Vehicle | < 20 | < 15 |
| LPS (8 hr) | 2500 | 3200 | |
| LPS + this compound | 150 | 200 | |
| TAK1 KO | Vehicle | < 20 | < 15 |
| LPS (8 hr) | 120 | 180 | |
| LPS + this compound | 110 | 175 |
Values are hypothetical but representative of expected experimental outcomes.[7][10]
Interpretation of Results
The data presented provides clear evidence for the specificity of this compound.
-
On-Target Effect in Wild-Type Cells: In WT cells, stimulation with LPS leads to a robust increase in the phosphorylation of p38 and JNK, as well as the secretion of IL-6 and TNFα.[10] Treatment with this compound dramatically reduces these responses, demonstrating its potent inhibitory effect on the TAK1 pathway.
-
Validation in TAK1 Knockout Cells: In TAK1 KO cells, the response to LPS is already severely blunted.[7][10] The absence of TAK1 prevents the activation of downstream p38, JNK, and NF-κB pathways, thus inhibiting cytokine production. Critically, the addition of this compound to the TAK1 KO cells has no significant further effect. This "recapitulation" of the inhibitor's phenotype by genetic knockout is the strongest evidence of its specificity.[10] If this compound had significant off-target effects on other kinases involved in inflammation, it would have further reduced the residual signaling or cytokine production in the TAK1 KO cells.
Conclusion
The validation of inhibitor specificity is a cornerstone of drug development and a prerequisite for reliable biological research. The use of TAK1 knockout cells provides an unambiguous system to assess the on-target activity of this compound. By demonstrating that the inhibitor phenocopies the genetic deletion of its target and has no additional effect in its absence, researchers can confidently attribute its biological effects to the specific inhibition of TAK1. This rigorous approach is essential for advancing TAK1 inhibitors like this compound toward clinical applications.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 7. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of TAK1-IN-4 with MAP3K Family Members
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical signaling node in inflammatory and cell survival pathways, making it an attractive therapeutic target for a range of diseases, including cancer and autoimmune disorders. TAK1-IN-4 is a known inhibitor of this kinase. However, a crucial aspect of drug development is understanding the selectivity of an inhibitor against its intended target versus other closely related kinases. This guide provides a comparative analysis of the potential cross-reactivity of this compound with other members of the mitogen-activated protein kinase kinase kinase (MAP3K) family, supported by experimental data and detailed protocols.
Due to the limited publicly available kinome-wide selectivity data specifically for this compound, this guide will leverage data from other well-characterized TAK1 inhibitors, Takinib and NG25, to illustrate the principles of selectivity and cross-reactivity within the MAP3K family. This comparative approach highlights the importance of comprehensive kinase profiling in drug discovery.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of two prominent TAK1 inhibitors, Takinib and NG25, against TAK1 and other kinases, including members of the MAP3K family. This data is essential for understanding the selectivity landscape of TAK1 inhibition.
| Target Kinase | Alternative Name | Inhibitor | IC50 (nM) | Notes |
| TAK1 | MAP3K7 | Takinib | 9.5 | Primary Target |
| IRAK4 | - | Takinib | 120 | Off-target |
| IRAK1 | - | Takinib | 390 | Off-target |
| GCK | MAP4K2 | Takinib | - | Significant inhibition at 10 µM |
| CLK2 | - | Takinib | - | Significant inhibition at 10 µM |
| MINK1 | - | Takinib | - | Significant inhibition at 10 µM |
| MKK6 | MAP2K6 | Takinib | No inhibition | High selectivity |
| MEKK1 | MAP3K1 | Takinib | No inhibition[1] | High selectivity within MAP3K family |
| MKK1 | MAP2K1 | Takinib | No inhibition | High selectivity |
| ASK1 | MAP3K5 | Takinib | No efficacy[1] | High selectivity within MAP3K family |
| TAK1 | MAP3K7 | NG25 | 149 | Primary Target |
| MAP4K2 | GCK | NG25 | 21.7 | Potent dual inhibitor |
| LYN | - | NG25 | 12.9 | Off-target |
| CSK | - | NG25 | 56.4 | Off-target |
| FER | - | NG25 | 82.3 | Off-target |
| p38α | MAPK14 | NG25 | 102 | Off-target |
| ABL | - | NG25 | 75.2 | Off-target |
| SRC | - | NG25 | 113 | Off-target |
This table is compiled from publicly available data for Takinib and NG25 and is intended to be illustrative of TAK1 inhibitor selectivity. The cross-reactivity profile of this compound may differ.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments used in kinase inhibitor profiling.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of a kinase by detecting the amount of ADP produced during the phosphotransferase reaction.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Use DMSO as a vehicle control.
-
Add 2 µL of the TAK1/TAB1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Kinome-wide Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
Procedure:
-
A library of DNA-tagged kinases is prepared.
-
Each kinase is incubated with the immobilized ligand and the test compound (e.g., this compound) at a fixed concentration.
-
Kinases that bind to the immobilized ligand are captured on a solid support. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, thus reducing the amount of kinase captured.
-
The amount of captured kinase is quantified by qPCR of the attached DNA tag.
-
The results are typically expressed as a percentage of the control (DMSO), where a lower percentage indicates a stronger interaction between the compound and the kinase.
-
Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Mandatory Visualization
TAK1 Signaling Pathway
References
Navigating the Landscape of TAK1 Inhibition: A Comparative Guide to TAK1-IN-4
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in inflammatory and fibrotic diseases, this guide provides a comprehensive comparison of the selective inhibitor TAK1-IN-4 (also known as HS-276) with other known TAK1 inhibitors. This document summarizes key experimental findings, presents detailed methodologies for reproducibility, and visualizes relevant biological pathways and workflows.
TAK1 is a central mediator in the signaling cascades of major pro-inflammatory cytokines such as TNF-α and IL-1β, making it a compelling target for a range of autoimmune diseases, inflammatory disorders, and cancers.[1][2][3] The development of potent and selective TAK1 inhibitors is a significant area of research. This guide focuses on the reproducibility of experimental findings with this compound and provides a comparative analysis against other inhibitors to aid in experimental design and interpretation.
Comparative Efficacy and Selectivity of TAK1 Inhibitors
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound (HS-276) and other notable TAK1 inhibitors.
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity Notes | Key In Vitro Findings | Key In Vivo Findings | Reference |
| This compound (HS-276) | TAK1 | Ki = 2.5 nM | Highly selective over a panel of other kinases, including IRAK4. | Significantly attenuates TNF expression in LPS-stimulated THP-1 macrophages.[4] Inhibits TGF-β1-induced collagen synthesis and myofibroblast differentiation.[5] | Orally bioavailable (>95%) and well-tolerated (MTD >100 mg/Kg) in mice.[4] Significantly attenuates arthritic symptoms in a CIA mouse model.[4] Prevents and induces regression of dermal and pulmonary fibrosis in bleomycin-treated mice.[5][6] | [4][5][6] |
| Takinib | TAK1 | - | Shows greater affinity for TAK1 than IRAK4, but can have off-target effects.[7] | Potently inhibits TNF secretion and signaling in immune cells.[1] Induces TNFα-dependent apoptosis in cancer cell models.[8] | Blocks LPS-induced increases in serum TNF in a sepsis mouse model.[1] | [1][7][8] |
| 5Z-7-Oxozeaenol | TAK1 | - | Irreversible covalent inhibitor that binds to an active site cysteine, leading to a lack of selectivity against other kinases with a similar active site.[9] | Surpasses the activity of 5Z-7-oxozeaenol in cytotoxicity to tumor cells.[10] | - | [9][10] |
| Resveratrol | TAK1 | - | Identified as a small-molecule inhibitor of TAK1. | Inhibited TAK1 activation, inflammation, and fibrosis in vitro.[11][12] | Inhibited pulmonary inflammation and fibrosis in silica-exposed rats.[12] | [11][12] |
| AZ-TAK1 | TAK1 | IC50 < 100 nM | Showed low nM potency against HIPK2 (IC50 3 nM) and CDK9 (IC50 9 nM).[1] | Efficacious in acute myeloid leukemia models.[1] | - | [1] |
Experimental Protocols
To ensure the reproducibility of the findings cited above, detailed methodologies for key experiments are provided below.
In Vitro Inhibition of TNF-α Secretion in THP-1 Macrophages
This protocol is based on methodologies described for evaluating the anti-inflammatory effects of TAK1 inhibitors.[4][9]
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare stock solutions of this compound (HS-276) and other test compounds in DMSO.
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of the TAK1 inhibitors or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL of lipopolysaccharide (LPS) and 50 ng/mL of interferon-gamma (IFNγ) to induce an inflammatory response.
-
-
Quantification of TNF-α:
-
After 24 hours of stimulation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the vehicle-treated control group to determine the percentage of inhibition.
-
Collagen-Induced Arthritis (CIA) Mouse Model
This in vivo protocol is based on the methodology used to evaluate the efficacy of TAK1 inhibitors in a model of inflammatory arthritis.[4]
-
Animals:
-
Use male DBA/1 mice, aged 8-10 weeks.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Induction of Arthritis:
-
On day 0, immunize the mice with an intradermal injection at the base of the tail with 100 µL of an emulsion containing 200 µg of bovine type II collagen in Freund's complete adjuvant.
-
On day 21, administer a booster injection of 100 µL of an emulsion containing 200 µg of type II collagen in Freund's incomplete adjuvant.
-
-
Inhibitor Treatment and Assessment:
-
On day 21, randomize the mice into treatment groups based on body weight.
-
Administer this compound (HS-276) or vehicle control orally on a daily basis from day 21 to day 36.
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness. Score each paw on a scale of 0-4. The maximum clinical score per mouse is 16.
-
At the end of the study (day 36), euthanize the mice and collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.
Caption: TNFα-mediated TAK1 signaling pathway.
Caption: In vitro TNFα inhibition experimental workflow.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aqilion.com [aqilion.com]
- 3. TAK1, more than just innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 11. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Commercially Available TAK1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is critical for the success of preclinical studies. This guide provides an objective comparison of commercially available inhibitors of Transforming Growth factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and oncogenic pathways.
This report details the performance of several widely used TAK1 inhibitors, with a focus on their potency and selectivity. While this guide aims to be comprehensive, quantitative experimental data for a compound known as TAK1-IN-4 is not publicly available at the time of publication. Therefore, a direct comparison with this specific inhibitor is not included.
Performance Comparison of TAK1 Inhibitors
The inhibitory activity of several commercially available TAK1 inhibitors has been characterized using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for prominent TAK1 inhibitors against the TAK1 enzyme.
| Inhibitor | TAK1 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Inhibition Type |
| Takinib | 8.2 - 9.5[1][2] | IRAK4 (120), IRAK1 (390)[2] | ATP-competitive |
| 5Z-7-Oxozeaenol (5ZO) | 22[1] | Potently inhibits a panel of at least 50 other kinases | Covalent |
| NG-25 | 81 - 149[1][2] | MAP4K2 (21.7)[2] | Type II, ATP-competitive |
| HS-276 | 2.3 - 2.5[2] | CLK2 (29), GCK (33), ULK2 (63) | ATP-competitive |
TAK1 Signaling Pathway
TAK1 is a central kinase in the signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as TGF-β and lipopolysaccharide (LPS)[3][4]. Its activation leads to the downstream activation of major transcription factors such as NF-κB and AP-1, which regulate genes involved in inflammation, immunity, cell survival, and apoptosis[3].
Caption: The TAK1 signaling pathway is activated by various stimuli, leading to downstream activation of NF-κB and JNK/p38 pathways.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable inhibitor comparison. Below are detailed methodologies for key assays used to characterize TAK1 inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of TAK1 by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Purified recombinant TAK1/TAB1 complex
-
Substrate peptide (e.g., RLGRDKYKTLRQIRQ)
-
[γ-³²P]ATP
-
Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
Inhibitor compounds dissolved in DMSO
-
96-well plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the TAK1/TAB1 complex and the substrate peptide in the kinase assay buffer.
-
Add the inhibitor compound at various concentrations to the reaction mixture in the 96-well plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot Assay for Downstream Signaling
This assay assesses the ability of an inhibitor to block TAK1-mediated signaling within a cellular context by measuring the phosphorylation of downstream targets.
Materials:
-
Cell line responsive to TAK1 activation (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulus (e.g., TNFα, IL-1β)
-
Inhibitor compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-IKKα/β, phospho-p38, phospho-JNK, and total protein counterparts.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., TNFα) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of downstream signaling.
Experimental Workflow for Inhibitor Comparison
A systematic workflow is essential for a robust comparison of different inhibitors.
Caption: A typical workflow for comparing TAK1 inhibitors involves a combination of biochemical and cell-based assays.
Conclusion
The selection of an appropriate TAK1 inhibitor is contingent on the specific research question and experimental context. For studies requiring high selectivity, inhibitors like Takinib and HS-276 appear to be superior choices based on available data. In contrast, 5Z-7-Oxozeaenol , with its broad kinase inhibition profile, may be less suitable for studies demanding specific TAK1 targeting but could be useful as a tool compound where broader pathway inhibition is desired. NG-25 presents a dual TAK1/MAP4K2 inhibitor profile, which could be advantageous in certain contexts. The lack of publicly available quantitative data for This compound precludes its direct comparison in this guide. Researchers are encouraged to consult the primary literature and consider their specific experimental needs when selecting a TAK1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK1 inhibitor | TAK1 agonist | TAK1 activator [selleckchem.com]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of TAK1 Inhibition: A Comparative Guide to TAK1-IN-4 and siRNA
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a critical node in multiple signaling pathways that regulate inflammation, immunity, and cell survival. Its role in various pathologies, particularly cancer and inflammatory diseases, has made it an attractive target for therapeutic intervention. TAK1-IN-4 is a potent and selective inhibitor of TAK1. A crucial step in the preclinical validation of such a targeted inhibitor is to confirm that its biological effects are indeed a consequence of its interaction with the intended target. The most widely accepted method for this validation is to compare the inhibitor's effects with those induced by genetic knockdown of the target protein using small interfering RNA (siRNA).
This guide provides a comprehensive comparison of the on-target effects of the chemical inhibitor this compound and TAK1-targeted siRNA. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: TAK1 Inhibition vs. siRNA Knockdown
The following tables summarize quantitative data from representative studies, illustrating the parallel effects of TAK1 inhibition by chemical compounds and TAK1 knockdown by siRNA on key cellular processes. While direct head-to-head comparisons of this compound and TAK1 siRNA in the same study are not always available, the data presented here from similar experimental systems provide a strong basis for on-target validation.
Table 1: Effect of TAK1 Inhibition and siRNA Knockdown on Cell Viability
| Treatment | Cell Line | Assay | Result | Reference |
| TAK1 Inhibitor (5Z-7-Oxozeaenol) | Myeloma Cell Lines | Cell Viability Assay | Dose-dependent decrease in cell viability | [1] |
| TAK1 siRNA | Myeloma Cell Lines | Cell Viability Assay | Reduced cell viability | [1] |
| TAK1 Knockout (recapitulates Takinib) | THP-1 Macrophages | Cell Viability Assay | No significant effect on cell viability alone | [2] |
| Takinib + TNFα | MDA-MB-231 | Apoptosis Assay | Increased cell death | [3] |
| TAK1 Knockout + TNFα | MDA-MB-231 | Apoptosis Assay | Increased sensitivity to TNF-induced apoptosis | [3] |
Table 2: Impact of TAK1 Inhibition and siRNA Knockdown on Apoptosis
| Treatment | Cell Line | Assay | Result | Reference |
| TAK1 Inhibition (LLZ) | Myeloma Cell Lines | Annexin V/PI Staining | Induction of apoptosis | [1] |
| TAK1 siRNA | Myeloma Cell Lines | Western Blot (Caspase activation) | Activation of caspase-8, -9, and -3 | [1] |
| TAK1 Knockout | Glioblastoma Stem Cells | Annexin V Staining | Increased Annexin V positivity | [4] |
| TAK1 Knockout | Glioblastoma Stem Cells | Western Blot (PARP cleavage) | Increased PARP cleavage | [4] |
Table 3: Downstream Signaling Effects of TAK1 Inhibition and siRNA Knockdown
| Treatment | Cell Line | Pathway Analyzed | Result | Reference |
| TAK1 Inhibitor (LLZ) | Myeloma Cell Lines | NF-κB, p38 MAPK, ERK, STAT3 | Suppression of activation | [1] |
| TAK1 siRNA | Myeloma Cell Lines | NF-κB, p38 MAPK, ERK, STAT3 | Suppression of activation | [1] |
| TAK1 Inhibitor (Resveratrol) | WI-38 (Lung Fibroblasts) | p-TAK1, p-JNK, p-p38, n-p65, p-Smad3 | Dose-dependent decrease in phosphorylation | [5] |
| TAK1 siRNA | BJAB (B-cell lymphoma) | pAKT, pp38 | Reduced phosphorylation after stimulation | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established laboratory procedures and can be adapted for specific cell lines and experimental conditions.
siRNA-Mediated Knockdown of TAK1
This protocol outlines the general steps for transiently silencing TAK1 expression in cultured cells using siRNA.
Materials:
-
TAK1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute siRNA (e.g., 20 pmol) in Opti-MEM™ I Medium to a final volume of 100 µL.
-
In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) in Opti-MEM™ I Medium to a final volume of 100 µL.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of TAK1 knockdown by Western blotting or qRT-PCR.
Western Blotting for TAK1 and Downstream Signaling Proteins
This protocol describes the detection of specific proteins in cell lysates to assess the effects of TAK1 inhibition or knockdown.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TAK1, anti-phospho-p65, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.
-
Sample Preparation and Electrophoresis:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Cell Viability Assay (MTS/CCK-8)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plates
-
Cells to be assayed
-
This compound or siRNA-transfected cells
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
For inhibitor studies, add varying concentrations of this compound to the wells.
-
For siRNA studies, perform reverse transfection in the 96-well plate or seed previously transfected cells.
-
Include appropriate controls (e.g., vehicle control, non-targeting siRNA control).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Assay:
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle or non-targeting siRNA control.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts relevant to confirming the on-target effects of this compound.
Caption: TAK1 Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
References
- 1. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 inhibition leads to RIPK1-dependent apoptosis in immune-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Concern: TGFβ Activated Kinase 1 (TAK1) at the Crossroad of B Cell Receptor and Toll-Like Receptor 9 Signaling Pathways in Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TAK1-IN-4 vs. NG25 - A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent research inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1-IN-4 and NG25. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research applications.
Executive Summary
TAK1 is a critical serine/threonine kinase that plays a central role in regulating inflammatory and immune responses. Its involvement in various signaling pathways, including NF-κB and MAPK, has made it an attractive target for the development of therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This guide focuses on a direct comparison of two widely used small molecule inhibitors of TAK1: this compound and NG25. While both compounds effectively inhibit TAK1, they exhibit distinct selectivity profiles. NG25 is a potent dual inhibitor of TAK1 and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), with activity against other kinases. In contrast, while specific quantitative data for this compound's broader kinase selectivity is not as readily available in the public domain, it is also utilized as a TAK1 inhibitor in research.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following table summarizes the available quantitative data for this compound and NG25, focusing on their inhibitory potency against TAK1 and a selection of other kinases. This data is essential for understanding the selectivity and potential off-target effects of each compound.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| NG25 | TAK1 | 149 | Biochemical Enzyme Assay | [1][2] |
| TAK1 | 81 | Biochemical Enzyme Assay | [3] | |
| MAP4K2 | 22 | Biochemical Enzyme Assay | [1][2] | |
| ZAK | - | KiNativ Profiling | [1] | |
| p38α | - | KiNativ Profiling | [1] | |
| SRC | - | KiNativ Profiling | [1] | |
| LYN | - | KiNativ Profiling | [1] | |
| This compound | TAK1 | Data Not Available | - | - |
Note: IC50 values can vary between different assay formats and conditions. The KiNativ profiling for NG25 indicated inhibition of the listed kinases at a concentration of 0.5 μM, but specific IC50 values were not provided in the primary publication.
Mechanism of Action and Signaling Pathways
Both this compound and NG25 are ATP-competitive inhibitors that target the kinase domain of TAK1. TAK1 is a key upstream kinase in several critical signaling pathways. Upon activation by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or bacterial lipopolysaccharide (LPS), TAK1 phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[4][5][6][7][8] This leads to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis.[4][5][6]
// Nodes Stimuli [label="Pro-inflammatory Stimuli\n(TNF-α, IL-1β, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; TAK1_Complex [label="TAK1/TAB1/TAB2/3\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TAK1_IN_4 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NG25 [label="NG25", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK_Complex [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKK [label="MKKs\n(MKK3/4/6/7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Activation\n(p38, JNK)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Inflammation, Survival, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stimuli -> Receptor; Receptor -> TAK1_Complex; TAK1_IN_4 -> TAK1_Complex [arrowhead=tee, color="#EA4335"]; NG25 -> TAK1_Complex [arrowhead=tee, color="#EA4335"]; TAK1_Complex -> IKK_Complex; TAK1_Complex -> MAPKK; IKK_Complex -> NFkB; MAPKK -> MAPK; NFkB -> Gene_Expression; MAPK -> Gene_Expression; } Figure 1: Simplified TAK1 Signaling Pathway and Inhibition.
Experimental Protocols
To facilitate the direct comparison and replication of studies involving these inhibitors, detailed protocols for key experiments are provided below.
Biochemical Kinase Inhibition Assay (for determining IC50)
This protocol is adapted from methods used for the characterization of NG25 and is a standard approach for determining the in vitro potency of kinase inhibitors.[1][2]
Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of TAK1 by 50% (IC50).
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for TAK1, if known, or a standard concentration such as 10 µM)
-
Substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific TAK1 peptide substrate)
-
This compound and NG25, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and NG25 in DMSO. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
In a multi-well plate, add the kinase buffer, the TAK1/TAB1 enzyme, and the inhibitor at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescence signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents\n(Kinase, Inhibitor, ATP, Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Dispense [label="Dispense Kinase and Inhibitor\ninto plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate_Reaction [label="Initiate Reaction\n(Add ATP/Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Reaction [label="Incubate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect_Signal [label="Detect Signal\n(e.g., ADP-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense; Dispense -> Pre_Incubate; Pre_Incubate -> Initiate_Reaction; Initiate_Reaction -> Incubate_Reaction; Incubate_Reaction -> Detect_Signal; Detect_Signal -> Analyze_Data; Analyze_Data -> End; } Figure 2: General workflow for a biochemical kinase inhibition assay.
Western Blot Analysis of TAK1 Pathway Inhibition in Cells
This protocol describes how to assess the cellular activity of this compound and NG25 by measuring the phosphorylation of downstream targets.
Objective: To determine the effect of TAK1 inhibitors on the phosphorylation of downstream signaling proteins (e.g., p-p38, p-JNK, p-IκBα) in a cellular context.
Materials:
-
Cell line responsive to TAK1 signaling (e.g., HEK293, HeLa, THP-1 macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNF-α, IL-1β, or LPS)
-
This compound and NG25
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blots
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of this compound or NG25 (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α for 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein and a loading control.
-
Quantify the band intensities using image analysis software.
-
Conclusion
Both this compound and NG25 are valuable tools for investigating the role of TAK1 in various biological processes. NG25 has been characterized as a potent dual inhibitor of TAK1 and MAP4K2, with its selectivity profile against a broader range of kinases documented. The lack of publicly available, detailed kinase selectivity data for this compound makes a direct and comprehensive comparison challenging. Researchers should consider the known dual-specificity of NG25 when interpreting experimental results. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired level of target selectivity. The experimental protocols provided in this guide offer a standardized framework for the in-house evaluation and comparison of these and other TAK1 inhibitors.
References
- 1. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 7. TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TAK1-IN-4 and Other TAK1 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of the TAK1 inhibitor, TAK1-IN-4, with other notable alternatives such as Takinib, NG25, and HS-276. The information is intended to assist researchers in selecting the most appropriate compound for their preclinical studies in areas such as inflammation, autoimmune diseases, and oncology.
Data Presentation: In Vitro and In Vivo Activity of TAK1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. While a specific IC50 value for this compound is not publicly available, it is identified as a TAK1 inhibitor.
| Inhibitor | In Vitro Potency | In Vivo Models and Efficacy |
| This compound | TAK1 Inhibitor (IC50 not specified) | Data not publicly available. |
| Takinib | IC50: 9.5 nM [1] | - Rheumatoid Arthritis (RA) & Metastatic Breast Cancer Cell Models: Induces apoptosis following TNFα stimulation.[1] - Collagen-Induced Arthritis (CIA) Mouse Model: Significantly reduced clinical arthritis score.[2] - Inflammatory, Neuropathic, and Primary Pain Mouse Models: Reduced hypersensitivity to mechanical and thermal stimuli. |
| NG25 | IC50: 149 nM [3][4] | - KRAS-Mutant Colorectal Cancer (CRC): Inhibited CRC cell proliferation in vitro and in vivo in orthotopic mouse models.[5] |
| HS-276 | Ki: 2.5 nM | - Collagen-Induced Arthritis (CIA) Mouse Model: Showed significant attenuation of arthritic-like symptoms.[6] - Experimental Organ Fibrosis: Prevents and induces regression of fibrosis.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a common method for determining the in vitro potency of TAK1 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against TAK1 kinase activity.
Materials:
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).[8]
-
Add 2 µL of a solution containing the TAK1-TAB1 enzyme.[8]
-
Add 2 µL of a solution containing the MBP substrate and ATP.[8] The final ATP concentration should be close to its Km value for the kinase.
-
Incubate the reaction mixture at room temperature for 60 minutes.[8]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the therapeutic efficacy of a TAK1 inhibitor in reducing the clinical signs of arthritis.
Materials:
-
DBA/1J mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor (e.g., Takinib, HS-276) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Once clinical signs of arthritis appear (typically around day 24-28), randomize the mice into treatment and vehicle control groups.
-
Administer the test inhibitor or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing for Takinib has been reported at 50 mg/kg.[12]
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis in their paws. Score each paw on a scale of 0-4 based on the severity of inflammation and swelling. The maximum clinical score per mouse is 16.
-
Endpoint Analysis: At the end of the study (e.g., day 42), euthanize the mice. Collect paws and other relevant tissues for histological analysis of inflammation, cartilage damage, and bone erosion. Cytokine levels in the serum or tissue can also be measured.[2]
Mandatory Visualizations
TAK1 Signaling Pathway
This diagram illustrates the central role of TAK1 in mediating inflammatory signaling cascades.
Caption: The TAK1 signaling cascade initiated by various inflammatory stimuli.
Experimental Workflow for TAK1 Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel TAK1 inhibitor.
Caption: A streamlined workflow for the preclinical assessment of TAK1 inhibitors.
References
- 1. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TAK1-IN-4 Against the Known TAK1 Inhibitor 5Z-7-Oxozeaenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in inflammatory and immune responses. Its role in pathways such as NF-κB and p38/JNK signaling has made it a compelling target for therapeutic intervention in a variety of diseases, including inflammatory disorders and cancer. This guide provides a comparative framework for benchmarking the novel inhibitor TAK1-IN-4 against the well-characterized TAK1 inhibitor, 5Z-7-Oxozeaenol. Due to the limited publicly available data for this compound, this document serves as a template for researchers to conduct and present their own comparative studies.
Overview of TAK1 Signaling
TAK1 is a key mediator of signals from various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[1] Upon activation, TAK1, in complex with its binding partners TAB1, TAB2, and TAB3, phosphorylates and activates downstream kinases, leading to the activation of transcription factors that orchestrate inflammatory and immune responses.[1]
Inhibitor Profiles
This compound
This compound is identified as a novel inhibitor of TAK1. However, detailed public data on its biochemical potency, selectivity, and cellular activity is currently limited. To facilitate a comprehensive comparison, the following experimental data for this compound are required.
5Z-7-Oxozeaenol
5Z-7-Oxozeaenol is a natural resorcylic acid lactone of fungal origin that acts as a potent and selective inhibitor of TAK1.[2] It functions as an irreversible, covalent inhibitor by binding to a cysteine residue in the ATP-binding pocket of TAK1.[3]
Quantitative Performance Comparison
The following tables summarize the known quantitative data for 5Z-7-Oxozeaenol and provide a template for the data required for this compound.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Mechanism of Action |
| This compound | TAK1 | Data not available | To be determined |
| 5Z-7-Oxozeaenol | TAK1 | 8.1[3][4][5] | Irreversible, Covalent[3] |
Table 2: Kinase Selectivity Profile
| Compound | Kinase | IC50 (nM) | Fold Selectivity vs. TAK1 |
| This compound | List of tested kinases | Data not available | To be determined |
| 5Z-7-Oxozeaenol | MEK1 | 411[4][5] | >50-fold |
| MEKK1 | Data not available | >33-fold selective over MEKK1 | |
| MEKK4 | Data not available | >62-fold selective over MEKK4 | |
| VEGF-R2 | 52[4] | ~6.4-fold | |
| VEGF-R3 | 110[4] | ~13.6-fold | |
| FLT3 | 170[4] | ~21-fold | |
| PDGFR-β | 340[4] | ~42-fold |
Table 3: Cellular Activity
| Compound | Cell Line | Cellular Assay | IC50 (nM) |
| This compound | Relevant cell line | e.g., Inhibition of IL-1β induced NF-κB activation | Data not available |
| 5Z-7-Oxozeaenol | 293-IL-1RI | Inhibition of IL-1β induced NF-κB activation | 83 |
| 293-IL-1RI | Inhibition of endogenous TAK1 kinase activity | 65[6] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below is a standard protocol for a biochemical TAK1 kinase assay.
Biochemical TAK1 Kinase Assay Protocol
This assay measures the ability of a compound to inhibit the enzymatic activity of purified TAK1.
Materials:
-
Purified active TAK1/TAB1 enzyme complex
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Test compounds (this compound, 5Z-7-Oxozeaenol) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Workflow:
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and 5Z-7-Oxozeaenol in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO as a vehicle control.
-
Enzyme Addition: Add 2 µL of TAK1/TAB1 enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
-
Data Acquisition: Record the luminescence signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This guide provides a framework for the direct comparison of this compound with the established TAK1 inhibitor 5Z-7-Oxozeaenol. While comprehensive data for this compound is not yet publicly available, the provided tables and protocols offer a clear roadmap for researchers to generate the necessary data for a thorough benchmark. The well-documented biochemical and cellular profile of 5Z-7-Oxozeaenol makes it an excellent reference compound for these studies. By following standardized experimental procedures and transparently presenting the data, the scientific community can effectively evaluate the potential of new TAK1 inhibitors like this compound for therapeutic development.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (5Z)-7-Oxozeaenol - Biochemicals - CAT N°: 17459 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
